Dichotomine D
Description
Properties
Molecular Formula |
C18H20N2O4 |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
butyl 1-[(1R)-1,2-dihydroxyethyl]-9H-pyrido[3,4-b]indole-3-carboxylate |
InChI |
InChI=1S/C18H20N2O4/c1-2-3-8-24-18(23)14-9-12-11-6-4-5-7-13(11)19-16(12)17(20-14)15(22)10-21/h4-7,9,15,19,21-22H,2-3,8,10H2,1H3/t15-/m0/s1 |
InChI Key |
LSUSTOFGGHZNSS-HNNXBMFYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Navigating the Dichotomines: A Technical Guide to the Bioactive Alkaloids of Stellaria dichotoma
An in-depth analysis for researchers, scientists, and drug development professionals.
Executive Summary
This technical guide delves into the chemical and pharmacological properties of dichotomine alkaloids isolated from Stellaria dichotoma. While the specific compound "Dichotomine D" (CAS Number: 755036-50-1) remains structurally uncharacterized in the reviewed scientific literature, this document provides a comprehensive overview of the well-documented β-carboline alkaloids and cyclic peptides from the same plant genus. This guide synthesizes available data on their chemical properties, biological activities, and mechanisms of action, supported by detailed experimental protocols and pathway diagrams to facilitate further research and drug discovery efforts.
The Enigma of this compound
The CAS number 755036-50-1 is assigned to a compound referred to as this compound. However, extensive searches of scientific databases and literature have not yielded a definitive chemical structure or detailed biological data for a compound with this specific designation. The name "dichotomine" is used for a series of related β-carboline alkaloids isolated from Stellaria dichotoma. It is plausible that this compound belongs to this family of compounds, but without structural elucidation, its specific properties remain unknown. Researchers are advised to exercise caution when interpreting data solely based on the CAS number and to seek definitive structural confirmation.
β-Carboline Alkaloids from Stellaria dichotoma: A Profile
The roots of Stellaria dichotoma var. lanceolata are a rich source of β-carboline alkaloids, a class of compounds known for their diverse pharmacological activities. Several novel compounds, including dichotomides III-XIV and dichotomine E, have been isolated and characterized. These compounds share a common tricyclic pyrido[3,4-b]indole core structure.
Physicochemical Properties
While specific data for this compound is unavailable, the general properties of related β-carboline alkaloids are summarized below.
| Property | Description |
| Core Structure | Tricyclic pyrido[3,4-b]indole |
| Compound Class | β-Carboline Alkaloids |
| Source | Roots of Stellaria dichotoma var. lanceolata |
| General Solicitation | Typically isolated as crystalline solids. |
| Solubility | Varies based on specific substitutions; generally soluble in organic solvents like methanol (B129727) and chloroform. |
Pharmacological Activities and Mechanism of Action
The β-carboline alkaloids from Stellaria dichotoma have demonstrated significant biological activities, primarily anti-inflammatory and cytotoxic effects.
Anti-inflammatory Activity
Several dichotomine alkaloids exhibit potent anti-inflammatory effects by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[1][2] The IC₅₀ values for this inhibition range from 11.3 to 19.3 μM, indicating significant potential for development as anti-inflammatory agents.[1][2]
The anti-inflammatory action of these alkaloids is linked to the modulation of inflammatory signaling pathways. In LPS-activated macrophages, the production of NO is primarily mediated by the inducible nitric oxide synthase (iNOS) enzyme, which is regulated by the transcription factor NF-κB.
Caption: Putative signaling pathway for the anti-inflammatory action of Dichotomine alkaloids.
Cytotoxic and Other Activities
Tertiary and quaternary alkaloid extracts from Stellaria dichotoma have shown cytotoxicity against leukemic cells.[3] Furthermore, a cyclic hexapeptide isolated from the plant, dichotomin A, has demonstrated cell growth inhibitory activity.[4] An herbal extract from Stellaria dichotoma var. lanceolata has also been shown to attenuate inflammatory responses in Mycobacterium abscessus infections by inhibiting the activation of NF-κB and MAPK signaling pathways.[5]
Experimental Protocols
For researchers aiming to replicate or build upon existing studies, the following experimental methodologies have been reported for the investigation of alkaloids from Stellaria dichotoma.
Isolation and Purification of β-Carboline Alkaloids
-
Extraction: The air-dried and powdered roots of Stellaria dichotoma var. lanceolata are typically extracted with methanol (MeOH). The resulting extract is then partitioned between ethyl acetate (B1210297) (EtOAc) and water. The aqueous layer is further extracted with n-butanol (n-BuOH).
-
Chromatography: The EtOAc and n-BuOH soluble fractions are subjected to repeated column chromatography on silica (B1680970) gel, Sephadex LH-20, and preparative HPLC to yield the pure alkaloids.
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ humidified atmosphere.
-
Assay Procedure: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compounds for 1 hour. Subsequently, cells are stimulated with lipopolysaccharide (LPS, 1 µg/mL) for 24 hours.
-
NO Determination: The concentration of nitrite (B80452), a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is measured, and the amount of nitrite is determined from a sodium nitrite standard curve.
-
Cell Viability: The viability of the cells after treatment with the compounds is assessed using the MTT assay to exclude the possibility that the observed NO inhibition is due to cytotoxicity.
Conclusion and Future Directions
The alkaloids isolated from Stellaria dichotoma, particularly the β-carboline derivatives, represent a promising source of new therapeutic agents with potent anti-inflammatory and cytotoxic activities. While the specific identity of this compound remains to be elucidated, the well-characterized dichotomines and dichotomides provide a strong foundation for further investigation. Future research should focus on the definitive structural determination of this compound, a comprehensive evaluation of the structure-activity relationships within this class of alkaloids, and in-depth mechanistic studies to fully understand their therapeutic potential. The detailed experimental protocols provided in this guide offer a roadmap for researchers to advance our understanding of these fascinating natural products.
References
- 1. β-carboline alkaloids from Stellaria dichotoma var. lanceolata and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Protective effects of a traditional herbal extract from Stellaria dichotoma var. lanceolata against Mycobacterium abscessus infections - PubMed [pubmed.ncbi.nlm.nih.gov]
Dichotomine D: A Technical Guide to its Natural Source and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dichotomine D, a β-carboline alkaloid, has been identified and isolated from the roots of the plant Stellaria dichotoma L. var. lanceolata. This technical guide provides a comprehensive overview of the natural source of this compound and a detailed methodology for its isolation and purification. The procedures outlined are based on established scientific literature and are intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.
Natural Source
The definitive natural source of this compound is the roots of Stellaria dichotoma L. var. lanceolata, a plant belonging to the Caryophyllaceae family.[1][2][3] This plant is a traditional Chinese medicinal herb.[4] Chemical investigations of this plant have led to the isolation of a variety of β-carboline alkaloids, including this compound and other related compounds referred to as dichotomines.[1][5]
Initial reports suggesting Dichondra repens as a source of this compound appear to be erroneous, as extensive literature searches have failed to corroborate this claim. The primary scientific evidence points exclusively to Stellaria dichotoma as the authenticated botanical origin of this compound.
Isolation and Purification of this compound
The isolation of this compound from the roots of Stellaria dichotoma L. var. lanceolata is a multi-step process involving extraction, fractionation, and chromatographic separation. The following protocol is a detailed synthesis of the methodologies reported in the scientific literature.
Experimental Protocol
2.1 Plant Material and Extraction
-
Plant Material: Air-dried and powdered roots of Stellaria dichotoma L. var. lanceolata are used as the starting material.
-
Extraction: The powdered roots are subjected to exhaustive extraction with methanol (B129727) (MeOH) at room temperature. The resulting methanol extract is then concentrated under reduced pressure to yield a crude extract.
2.2 Fractionation
-
Solvent Partitioning: The crude methanol extract is suspended in water and partitioned successively with ethyl acetate (B1210297) (EtOAc) and n-butanol (n-BuOH). This partitioning separates compounds based on their polarity. The β-carboline alkaloids, including this compound, are typically concentrated in the n-butanol fraction.
2.3 Chromatographic Purification
-
Column Chromatography (Silica Gel): The n-butanol fraction is subjected to column chromatography on a silica (B1680970) gel column. The column is eluted with a gradient of chloroform (B151607) (CHCl₃) and methanol (MeOH), starting with a higher concentration of chloroform and gradually increasing the polarity with methanol.
-
Column Chromatography (Sephadex LH-20): Fractions containing the target alkaloids are further purified using a Sephadex LH-20 column, eluting with methanol. This step separates compounds based on their molecular size.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification of this compound is achieved by preparative HPLC on a C18 column. A typical mobile phase for the separation of β-carboline alkaloids is a gradient of methanol and water, often with the addition of a small amount of trifluoroacetic acid (TFA) to improve peak shape.
Quantitative Data
While specific yield data for this compound is not explicitly detailed in the primary literature, the overall process yields a variety of β-carboline alkaloids. The isolation and quantification of individual compounds like this compound would require careful fraction collection and analysis by techniques such as HPLC and NMR.
| Isolation Stage | Description | Typical Solvents/Materials | Expected Outcome |
| Extraction | Extraction of dried, powdered roots. | Methanol | Crude Methanol Extract |
| Fractionation | Liquid-liquid partitioning of the crude extract. | Ethyl Acetate, n-Butanol, Water | n-Butanol fraction enriched with alkaloids. |
| Purification Step 1 | Column chromatography of the n-butanol fraction. | Silica Gel, Chloroform-Methanol gradient | Partially purified alkaloid fractions. |
| Purification Step 2 | Further separation by size exclusion chromatography. | Sephadex LH-20, Methanol | Fractions with reduced complexity. |
| Final Purification | High-resolution separation of the target compound. | Preparative HPLC (C18), Methanol-Water gradient | Pure this compound |
Biological Activity and Signaling Pathways
Research on the crude extracts and isolated compounds from Stellaria dichotoma has indicated potential anti-inflammatory activity.[1][3] Specifically, some of the isolated β-carboline alkaloids have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated RAW 264.7 macrophage cells.[1] This suggests a potential role for these compounds in modulating inflammatory pathways.
At present, there is a lack of specific studies investigating the detailed biological activities and associated signaling pathways of this compound itself. Further research is required to elucidate its specific pharmacological effects and mechanisms of action.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the isolation of this compound from Stellaria dichotoma.
Caption: Isolation workflow for this compound.
References
- 1. β-carboline alkaloids from Stellaria dichotoma var. lanceolata and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Collection - β-Carboline Alkaloids from Stellaria dichotoma var. lanceolata and Their Anti-inflammatory Activity - Journal of Natural Products - Figshare [figshare.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Elucidation of Dichotomine D Biosynthesis Remains an Uncharted Area of Research
A comprehensive review of scientific literature reveals a significant gap in the current understanding of the biosynthetic pathway of Dichotomine D, a natural product of interest to researchers and drug development professionals. Despite extensive searches for its precursors, enzymatic steps, and regulatory mechanisms, no specific data on the biosynthesis of this compound could be retrieved.
This compound is a recognized chemical entity, yet the intricate molecular processes leading to its formation within its natural source, presumably a plant of the Cordia genus, have not been elucidated. Scientific databases and publications lack information regarding the specific enzymes, genes, and intermediate molecules involved in its synthesis. Consequently, a detailed technical guide on the core biosynthetic pathway, as requested, cannot be constructed at this time.
While general information on the chemical constituents of plants like Cordia dichotoma is available, these studies focus on the isolation and structural characterization of various compounds, including alkaloids, rather than the elucidation of their biosynthetic origins.[1][2][3][4][5] The methodologies for studying biosynthetic pathways, such as isotopic labeling, enzymatic assays, and genetic analysis, have been successfully applied to a wide array of other natural products.[6][7][8][9][10][11][12][13][14] However, it appears these techniques have not yet been directed towards unraveling the formation of this compound.
The absence of this fundamental knowledge precludes the development of quantitative data summaries, detailed experimental protocols, and visualizations of the signaling pathways and experimental workflows related to this compound biosynthesis.
This lack of information presents a clear opportunity for future research in the field of natural product biosynthesis. Elucidating the biosynthetic pathway of this compound would not only provide valuable insights into the chemical ecology of its source organism but could also pave the way for biotechnological production of this and related compounds, which may hold potential for drug development. Future research efforts would need to focus on:
-
Identification and characterization of the precursor molecules that serve as the building blocks for the this compound scaffold.
-
Isolation and functional analysis of the specific enzymes that catalyze the sequential steps in the biosynthetic pathway.
-
Investigation of the genetic underpinnings of the pathway, including the identification and characterization of the relevant gene clusters.
-
Exploration of the regulatory networks that control the expression of biosynthetic genes and the overall production of this compound.
Until such primary research is conducted and published, a comprehensive technical guide on the biosynthetic pathway of this compound will remain an unmet need for the scientific community.
References
- 1. pharmacologyjournal.in [pharmacologyjournal.in]
- 2. Cordia Dichotoma: A Comprehensive Review of its Phytoconstituents and Endophytic Fungal Metabolites and their Potential Anticancer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijariie.com [ijariie.com]
- 4. Plant profile, phytochemistry and pharmacology of Cordia dichotoma (Indian cherry): A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Biosynthesis of Dictyostelium discoideum differentiation-inducing factor by a hybrid type I fatty acid-type III polyketide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. D2O Labeling to Measure Active Biosynthesis of Natural Products in Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. imperial.ac.uk [imperial.ac.uk]
- 11. Convergent acquisition of disulfide-forming enzymes in malodorous flowers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of the Actinomycin D Biosynthetic Pathway from Marine-Derived Streptomyces costaricanus SCSIO ZS0073 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Natural Composition and Biosynthetic Pathways of Alkaloids in Medicinal Dendrobium Species - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Dichotomine D: An Inquiry into its Biological Activity
A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of the biological activity of Dichotomine D, a natural product isolated from the plant Stellaria dichotoma L.[1] Despite its identification and availability through chemical suppliers, there is a notable absence of published research detailing its pharmacological effects, mechanism of action, or any in vitro or in vivo studies.
This technical guide aims to provide a transparent overview of the current state of knowledge regarding this compound and related compounds from its source organism. However, due to the lack of specific data for this compound, this document will instead focus on the known biological activities of compounds isolated from the genus Stellaria and the broader class of cyclic peptides, to which related "dichotomin" compounds belong. This approach is intended to offer a contextual framework for researchers, scientists, and drug development professionals interested in this area.
This compound: An Enigmatic Compound
This compound is listed with the Chemical Abstracts Service (CAS) registry number 755036-50-1.[1] Its origin is cited as Stellaria dichotoma L., a perennial flowering plant.[1] Beyond this basic information, the scientific literature accessible through extensive searches does not provide any data on its biological properties. No studies on its cytotoxicity, antimicrobial, anti-inflammatory, or any other therapeutic potential have been found.
The Source Organism: Stellaria dichotoma
Stellaria dichotoma, commonly known as American chickweed, is a plant that has been used in traditional medicine.[2] The root of the plant is reported to have anticholesterolemic, depurative, and febrifuge properties and has been used to treat fever, malaria, and night sweats.[2] The plant is known to contain saponins, which are compounds with a wide range of biological activities, though they can also be toxic.[2]
Related Compounds: The Dichotomin Family
The existence of other related compounds, such as "dichotomin H," also isolated from Stellaria dichotoma, suggests a family of "dichotomin" cyclic peptides.[3] Cyclic peptides as a class are known to exhibit a diverse array of biological activities, including antimicrobial, cytotoxic, and enzyme-inhibitory effects. The lack of specific research on the dichotomins from Stellaria dichotoma prevents any definitive statements about their potential activities.
Future Directions and a Call for Research
The absence of data on the biological activity of this compound represents a clear knowledge gap. For researchers in natural product drug discovery, this presents an opportunity for investigation. The following experimental workflow is proposed for the initial characterization of this compound's biological activity.
Experimental Protocols: A General Framework
Should research on this compound be undertaken, the following general protocols for initial screening would be appropriate:
Table 1: General Protocols for Initial Biological Screening
| Activity | Assay | Methodology |
| Cytotoxicity | MTT Assay | Human cancer cell lines (e.g., HeLa, MCF-7, A549) and a normal cell line (e.g., HEK293) would be cultured in 96-well plates. Cells would be treated with varying concentrations of this compound for 48-72 hours. MTT reagent would be added, and the resulting formazan (B1609692) crystals dissolved in a suitable solvent. Absorbance would be measured to determine cell viability and calculate the IC50 value. |
| Antimicrobial Activity | Broth Microdilution Assay | A panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) would be used. Serial dilutions of this compound would be prepared in 96-well plates containing growth medium. The microorganisms would be added to the wells and incubated. The minimum inhibitory concentration (MIC) would be determined as the lowest concentration of the compound that inhibits visible growth. |
| Enzyme Inhibition | Specific Enzyme Assays | Depending on the structural class of this compound, relevant enzyme targets could be selected (e.g., proteases, kinases). The assay would involve incubating the enzyme with its substrate in the presence and absence of this compound. The product formation would be measured over time using a suitable detection method (e.g., spectrophotometry, fluorescence) to determine the inhibitory activity. |
References
Preliminary Mechanistic Insights into Dichotomine D and Related Cyclic Peptides from Stellaria dichotoma
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Dichotomine D is a cyclic peptide isolated from the plant Stellaria dichotoma. While preliminary studies on the specific mechanism of action of this compound are not yet available in the public domain, research on its cognate cyclic peptides and extracts from Stellaria dichotoma provides valuable insights into its potential biological activities and molecular pathways. This document summarizes the existing data on related dichotomins and S. dichotoma extracts, offering a foundational understanding for future research into this compound. The primary biological activities observed for this class of compounds include anti-inflammatory effects, vasorelaxant properties, and the modulation of cellular pathways involved in muscle atrophy.
Introduction to this compound and Related Compounds
This compound belongs to a family of cyclic peptides, known as dichotomins, which are natural products of Stellaria dichotoma. Cyclic peptides are a well-established class of molecules with a diverse range of biological activities and therapeutic applications, owing to their stable and conformationally constrained structures. While the specific bioactivity of this compound remains to be fully elucidated, studies on other members of the dichotomins family, such as Dichotomine B, H, I, J, and K, suggest potential therapeutic applications.
Quantitative Data on the Biological Activity of Related Dichotomins
At present, there is a lack of quantitative data specifically for this compound in publicly accessible literature. However, studies on other dichotomins and extracts of Stellaria dichotoma provide some indications of their potency.
| Compound/Extract | Biological Activity | Assay | Results | Reference |
| Dichotomin J and K | Vasorelaxant effect | Rat aorta contraction | Moderate vasorelaxant effect | [1] |
| Dichotomin H and I | Antineoplastic | Leukemia P388 cells | Under investigation | [2] |
| S. dichotoma extract | Antioxidant | DPPH radical scavenging | IC50 = 10.45 µg/mL (pancreatic trypsin extract) | [3] |
| S. dichotoma extract | Antioxidant | Hydroxyl radical scavenging | IC50 = 1.23 µg/mL (Promozyme extract) | [3] |
| Dichotomine B | Anti-atrophic | Dexamethasone-induced atrophy in C2C12 myotubes | Significant preservation of myotube diameter | [4] |
Potential Mechanisms of Action Inferred from Related Compounds
Based on preliminary studies of related dichotomins and extracts of Stellaria dichotoma, two primary mechanisms of action can be hypothesized for this compound: modulation of muscle atrophy pathways and anti-inflammatory activity.
Modulation of Skeletal Muscle Atrophy Pathways
A recent study on Dichotomine B has shed light on its protective effects against skeletal muscle atrophy.[4] This provides the most detailed mechanistic insight currently available for a compound in the dichotomins family.
The proposed mechanism involves the suppression of key biomarkers in the muscle atrophy signaling cascade. Specifically, Dichotomine B was found to inhibit the expression of FoxO3a, MuRF-1, and Atrogin-1 in dexamethasone-treated myotubes.[4] FoxO3a is a critical transcription factor that, when activated, promotes the expression of muscle-specific E3 ubiquitin ligases, MuRF-1 and Atrogin-1. These ligases are responsible for the targeted degradation of muscle proteins, leading to atrophy. By suppressing this pathway, Dichotomine B helps to preserve muscle mass and function.[4]
Figure 1: Proposed mechanism of Dichotomine B in muscle atrophy.
Anti-inflammatory Action via NF-κB and MAPK Signaling
Extracts from Stellaria dichotoma have demonstrated significant anti-inflammatory properties. These effects are attributed to the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways in macrophages.[5]
In response to inflammatory stimuli, such as infection, the NF-κB and MAPK pathways are activated, leading to the production of pro-inflammatory cytokines like TNF-α and IL-6. The extract of S. dichotoma was shown to suppress the activation of these pathways, thereby reducing the inflammatory response.[5] This suggests that cyclic peptides within the extract, such as the dichotomins, are likely responsible for this anti-inflammatory activity.
Figure 2: Anti-inflammatory mechanism of S. dichotoma extract.
Detailed Experimental Protocols
The following are summaries of the key experimental protocols used in the preliminary studies of Dichotomine B and Stellaria dichotoma extracts.
In Vitro Muscle Atrophy Model (Dichotomine B)
-
Cell Culture: C2C12 myoblasts are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. To induce differentiation into myotubes, the growth medium is replaced with DMEM containing 2% horse serum.
-
Induction of Atrophy: Differentiated C2C12 myotubes are treated with dexamethasone (DEX) to induce muscle atrophy.
-
Treatment: Dichotomine B is co-administered with DEX to the myotubes.
-
Analysis:
-
Myotube Diameter: Myotubes are fixed and stained, and the diameter is measured using microscopy and image analysis software.
-
Protein Expression: Western blotting is used to quantify the protein levels of myosin heavy chain, FoxO3a, MuRF-1, and Atrogin-1.
-
Figure 3: Workflow for in vitro muscle atrophy experiments.
In Vitro Anti-inflammatory Model (S. dichotoma Extract)
-
Cell Culture: Primary murine macrophages are isolated and cultured.
-
Infection and Treatment: Macrophages are pretreated with the Stellaria dichotoma extract (SdLv) for a specified period before being infected with Mycobacterium abscessus (Mab).
-
Analysis:
-
Cytokine Production: The levels of TNF-α and IL-6 in the culture supernatants are measured by ELISA.
-
Signaling Pathway Activation: Western blotting is used to detect the phosphorylation (activation) of key proteins in the NF-κB and MAPK pathways.
-
Conclusion and Future Directions
The preliminary research on the dichotomins family of cyclic peptides from Stellaria dichotoma suggests a promising therapeutic potential, particularly in the areas of muscle wasting and inflammatory disorders. While direct mechanistic studies on this compound are currently lacking, the insights gained from Dichotomine B and the broader plant extracts provide a strong foundation for future investigations.
Future research should focus on:
-
The isolation and purification of this compound in sufficient quantities for detailed biological assays.
-
In vitro screening of this compound against a panel of cell lines and molecular targets to identify its primary biological activities.
-
In-depth studies to elucidate the specific signaling pathways modulated by this compound.
-
Preclinical in vivo studies to evaluate the efficacy and safety of this compound in relevant disease models.
By building upon the knowledge from related compounds, the scientific community can accelerate the exploration of this compound as a potential novel therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Cyclic octapeptides from Stellaria dichotoma var. lanceolata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidant activity of enzymatic extracts from Stellaria dichotoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Atrophic Effects of Dichotomine B from Stellaria dichotoma During Starvation-Induced Skeletal Muscle Atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protective effects of a traditional herbal extract from Stellaria dichotoma var. lanceolata against Mycobacterium abscessus infections - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data for Dichotomine D: Information Not Available
A comprehensive search for the compound "Dichotomine D" has yielded no specific spectroscopic data (NMR, MS, IR) or any scientific literature detailing its isolation and structural characterization. Therefore, the requested in-depth technical guide or whitepaper on its core spectroscopic features cannot be provided at this time.
Efforts to locate primary or secondary sources containing Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), or Infrared (IR) data for a compound specifically named this compound were unsuccessful. Scientific databases and chemical literature searches did not return any compound with this designation.
The search did yield information on various alkaloids and other phytochemicals isolated from plant species with "dichotoma" in their names, such as Cordia dichotoma and Tabernaemontana dichotoma. These plants are known sources of diverse secondary metabolites, and their chemical constituents are often characterized using a range of spectroscopic techniques. However, no specific mention of "this compound" was found within the context of these studies.
Without any foundational data on the existence and structure of this compound, it is not possible to fulfill the core requirements of the request, which include:
-
Data Presentation: No quantitative data is available to summarize in tabular format.
-
Experimental Protocols: The absence of any published research on this compound means there are no experimental methodologies to detail.
-
Mandatory Visualization: Without information on signaling pathways, experimental workflows, or logical relationships associated with this compound, no relevant diagrams can be generated using Graphviz (DOT language).
It is possible that "this compound" may be a novel, yet-to-be-published compound, a misnomer, or a compound known by a different name. Researchers, scientists, and drug development professionals seeking information on this topic are advised to verify the compound's name and consult specialized natural product databases or recent publications in the field of phytochemistry and alkaloid chemistry.
Should literature on this compound become available, a comprehensive technical guide including its spectroscopic data and related experimental protocols could be developed.
Navigating the Solubility Landscape of Dichotomine D: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dichotomine D, a member of the alkaloid family of natural compounds, presents a compelling subject for scientific investigation due to the potential biological activities within its structural class. A fundamental aspect of its physicochemical profile, crucial for any experimental or developmental work, is its solubility in various solvents. This technical guide provides a comprehensive overview of the known and inferred solubility characteristics of this compound, outlines a general experimental protocol for its solubility determination, and explores a relevant biological signaling pathway associated with a closely related compound, Dichotomine B. Due to the limited availability of specific data for this compound, this guide leverages established knowledge of alkaloid chemistry and the reported activities of similar molecules to provide a foundational understanding for researchers.
Introduction to this compound and the Importance of Solubility
This compound belongs to the diverse group of naturally occurring chemical compounds known as alkaloids. These nitrogen-containing organic molecules often exhibit significant physiological effects and have been a rich source of therapeutic agents. Understanding the solubility of a compound like this compound is a critical first step in its scientific journey. Solubility data informs the design of in vitro and in vivo experiments, the development of appropriate formulations for drug delivery, and the methods for its extraction and purification. The choice of solvent can profoundly impact the compound's stability, bioavailability, and ultimately its efficacy in biological systems.
Solubility Profile of this compound
General Solubility Characteristics of Alkaloids:
Alkaloids typically exist in two forms: the free base and the salt form. Their solubility is highly dependent on the pH of the solvent.
-
Free Base Form: In their free base form, alkaloids are generally insoluble or poorly soluble in neutral water.[1][2][3] They are, however, typically soluble in polar organic solvents. This includes solvents such as:
-
Chloroform
-
Methanol
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethanol
-
Ethyl acetate
-
-
Salt Form: When protonated with an acid to form a salt, the solubility of alkaloids in aqueous solutions is significantly enhanced.[1][2] Alkaloid salts are generally soluble in water and alcohol but have poor solubility in non-polar organic solvents.[1]
Inferred Solubility of this compound:
Based on these general principles, the expected solubility of this compound is summarized in the table below. It is crucial to note that these are qualitative predictions and experimental verification is essential.
| Solvent | Predicted Qualitative Solubility of this compound (Free Base) |
| Water (neutral) | Insoluble to sparingly soluble |
| Water (acidic) | Soluble (as a salt) |
| Ethanol | Soluble |
| Methanol | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Ethyl Acetate | Soluble |
| Chloroform | Soluble |
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of an alkaloid like this compound. The shake-flask method is a widely accepted and reliable technique for this purpose.
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, DMSO)
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
Analytical balance
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm)
Methodology:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of the test solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker or use a vortex mixer to agitate the suspensions continuously.
-
Maintain a constant temperature throughout the equilibration period (e.g., 25 °C or 37 °C). A typical equilibration time is 24 to 48 hours, which should be sufficient to reach thermodynamic equilibrium.
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
-
Sample Preparation and Analysis:
-
Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.
-
Filter the supernatant through a syringe filter to remove any remaining microparticles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis spectrophotometry method.
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of this compound in the sample by interpolating from the calibration curve.
-
Calculate the solubility by taking into account the dilution factor.
-
Experimental Workflow for Solubility Determination:
Caption: Workflow for the shake-flask solubility determination method.
Biological Context: The TLR4/MyD88-mTOR Signaling Pathway and Dichotomine B
While specific signaling pathway interactions for this compound have not been reported, studies on the structurally related alkaloid, Dichotomine B , have shed light on its potential biological activities. Dichotomine B has been shown to attenuate neuroinflammatory responses by modulating the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88)-mammalian target of rapamycin (B549165) (mTOR) signaling pathway .[4][5] This pathway is a critical component of the innate immune system and plays a role in inflammation.
Overview of the TLR4/MyD88-mTOR Signaling Pathway:
-
Ligand Recognition: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a primary ligand for TLR4.
-
Receptor Activation: The binding of LPS to TLR4 initiates a signaling cascade.
-
Adaptor Protein Recruitment: The activated TLR4 receptor recruits the adaptor protein MyD88.
-
Downstream Signaling: MyD88 then activates a series of downstream kinases, which ultimately leads to the activation of the mTOR signaling pathway.
-
Cellular Response: The activation of this pathway can lead to the production of pro-inflammatory cytokines and other cellular responses.
Dichotomine B has been found to inhibit this pathway, suggesting its potential as an anti-inflammatory agent.[4] Given the structural similarity, it is plausible that this compound may exhibit similar biological activities, making the investigation of its effects on this pathway a worthwhile endeavor.
Signaling Pathway Diagram:
Caption: Inhibition of the TLR4/MyD88-mTOR pathway by Dichotomine B.
Conclusion and Future Directions
The solubility of this compound is a fundamental parameter that underpins its potential for research and development. While specific data remains elusive, the established principles of alkaloid chemistry provide a solid framework for predicting its behavior in various solvents. The provided experimental protocol offers a standardized approach to obtaining precise quantitative solubility data. Furthermore, the biological activity of the related compound, Dichotomine B, in modulating the TLR4/MyD88-mTOR signaling pathway highlights a promising avenue for investigating the therapeutic potential of this compound. Future research should focus on the experimental determination of this compound's solubility in a range of pharmaceutically relevant solvents and exploring its effects on key biological pathways to unlock its full scientific and therapeutic potential.
References
- 1. Alkaloids [m.chemicalbook.com]
- 2. Chemistry – Vocabulary and Reading | Pedagogická fakulta Masarykovy univerzity [is.muni.cz]
- 3. Alkaloid - Wikipedia [en.wikipedia.org]
- 4. Dichotomine B Attenuates Neuroinflammatory Responses by Regulating TLR4/MyD88-mTOR Signaling Pathway in BV2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
In Silico Prediction of Dichotomine D Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dichotomine D, an indole (B1671886) alkaloid isolated from Stellaria dichotoma, represents a class of natural products with potential therapeutic applications. However, its molecular targets and mechanism of action remain largely uncharacterized. This technical guide provides a comprehensive overview of a robust in silico workflow designed to predict and elucidate the protein targets of this compound. By leveraging a multi-faceted computational approach, researchers can efficiently generate testable hypotheses, thereby accelerating the drug discovery and development process. This document details the methodologies for ligand- and structure-based virtual screening, network pharmacology analysis, and outlines the experimental protocols for subsequent validation.
Introduction
Natural products are a rich source of novel chemical scaffolds for drug discovery.[1] this compound (CAS: 755036-50-1) is an indole alkaloid with a complex polycyclic structure, suggesting potential interactions with a variety of biological macromolecules.[2] Elucidating the direct protein targets of such compounds is a critical step in understanding their pharmacological effects and potential for therapeutic development. Traditional experimental methods for target identification can be time-consuming and resource-intensive.[3] In silico target prediction offers a powerful and cost-effective alternative to navigate the vastness of the human proteome and prioritize potential targets for experimental validation.[4][5]
This guide outlines a systematic in silico strategy to predict the biological targets of this compound, integrating various computational techniques to enhance the reliability of the predictions. The workflow is designed to be adaptable for the investigation of other novel small molecules.
In Silico Target Prediction Workflow
The proposed workflow for predicting the targets of this compound is a multi-step process that begins with the preparation of the ligand structure and culminates in the prioritization of candidate targets for experimental validation.
Diagram: In Silico Target Prediction Workflow for this compound
Caption: A multi-phase workflow for the in silico prediction of this compound targets.
Methodologies and Experimental Protocols
This section provides detailed protocols for the key computational experiments in the target prediction workflow.
Ligand Preparation
-
Objective: To obtain a high-quality, low-energy 3D conformation of this compound suitable for computational screening.
-
Protocol:
-
Obtain 2D Structure: The 2D structure of this compound is obtained from a chemical database (e.g., PubChem, ChEMBL) in SMILES or SDF format.
-
Convert to 3D: The 2D structure is converted to a 3D structure using a molecular modeling software (e.g., Avogadro, ChemDraw 3D).
-
Protonation State: The appropriate protonation state at physiological pH (7.4) is assigned.
-
Energy Minimization: The 3D structure is subjected to energy minimization using a suitable force field (e.g., MMFF94, UFF) to obtain a stable, low-energy conformation. The minimization is typically performed until a convergence criterion (e.g., RMS gradient of <0.01 kcal/mol·Å) is met.
-
Ligand-Based Virtual Screening
Ligand-based methods rely on the principle that structurally similar molecules are likely to have similar biological activities.[4]
-
3.2.1. Similarity Ensemble Approach (SEA)
-
Objective: To identify potential targets by comparing the 2D fingerprint of this compound against a database of ligands with known targets.
-
Protocol:
-
Generate a 2D topological fingerprint (e.g., ECFP4, Morgan fingerprint) for the prepared this compound structure.
-
Submit the fingerprint to an SEA-based server (e.g., SEA Search Server, SwissTargetPrediction).
-
The server compares the fingerprint against a pre-computed database of fingerprints from known bioactive molecules.
-
A statistical score (e.g., E-value, Tanimoto coefficient) is calculated to quantify the similarity between this compound and the known ligands for each target.
-
Targets associated with ligands showing high similarity scores are considered potential candidates.
-
-
-
3.2.2. Pharmacophore Modeling
-
Objective: To create a 3D pharmacophore model representing the essential steric and electronic features of this compound and screen it against a database of protein structures.
-
Protocol:
-
Generate a set of low-energy conformers of this compound.
-
Identify key pharmacophoric features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) for each conformer.
-
Generate a common-feature pharmacophore model that encapsulates the spatial arrangement of these features.
-
Screen this pharmacophore model against a database of 3D protein structures (e.g., PharmMapper, ZINCPharmer) to identify proteins with binding sites that can accommodate the pharmacophore.
-
-
Structure-Based Virtual Screening: Reverse Molecular Docking
Structure-based methods utilize the 3D structure of potential protein targets to predict binding interactions.[4]
-
Objective: To predict the binding affinity and pose of this compound within the binding sites of a large number of proteins.
-
Protocol:
-
Target Database Preparation: A curated database of 3D protein structures is obtained from the Protein Data Bank (PDB). The structures are prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Binding Site Identification: Potential binding sites on each protein are identified using geometric algorithms or by locating known ligand-binding pockets.
-
Docking Simulation: The prepared 3D structure of this compound is docked into the identified binding sites of each protein in the database using a docking program (e.g., AutoDock Vina, Glide, GOLD). The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site.
-
Scoring and Ranking: Each docked pose is evaluated using a scoring function that estimates the binding free energy. The proteins are then ranked based on their predicted binding affinities for this compound.
-
Data Presentation and Analysis
The output from the various screening methods will be a list of potential protein targets. This data must be integrated and analyzed to prioritize the most promising candidates.
Table 1: Hypothetical Top-Ranked Potential Targets for this compound from In Silico Screening
| Rank | Protein Target | Gene Symbol | UniProt ID | Ligand-Based Score (Consensus) | Docking Score (kcal/mol) | Target Class | Rationale/Function |
| 1 | Mitogen-activated protein kinase 1 | MAPK1 | P28482 | 0.85 | -9.2 | Kinase | Key component of the MAPK signaling pathway involved in cell proliferation and differentiation. |
| 2 | Cyclooxygenase-2 | PTGS2 | P35354 | 0.78 | -8.8 | Enzyme | Involved in the synthesis of prostaglandins, key mediators of inflammation. |
| 3 | B-cell lymphoma 2 | BCL2 | P10415 | 0.75 | -8.5 | Apoptosis Regulator | Key regulator of apoptosis, often overexpressed in cancer. |
| 4 | 5-hydroxytryptamine receptor 2A | HTR2A | P28223 | 0.72 | -8.3 | GPCR | Serotonin receptor involved in various neurological processes. |
| 5 | Estrogen receptor alpha | ESR1 | P03372 | 0.69 | -8.1 | Nuclear Receptor | Key regulator of female reproductive functions and involved in breast cancer. |
Consensus Scoring and Filtering
To increase the confidence in the predictions, a consensus scoring approach is employed. Targets that are predicted by multiple independent methods (e.g., SEA, pharmacophore screening, and reverse docking) are given a higher priority.
Network Pharmacology Analysis
-
Objective: To understand the potential biological pathways and processes that may be modulated by this compound through its interactions with the predicted targets.
-
Protocol:
-
The high-confidence target list is used as input for a network pharmacology tool (e.g., STRING, Cytoscape).
-
A protein-protein interaction (PPI) network is constructed to visualize the relationships between the predicted targets.
-
Pathway enrichment analysis (e.g., GO, KEGG) is performed to identify biological pathways that are significantly enriched with the predicted targets.
-
Diagram: Hypothetical Signaling Pathway Implicated by Target Prediction
Caption: Potential inhibition of the MAPK signaling pathway by this compound.
Conclusion and Future Directions
This in silico workflow provides a robust framework for the hypothesis-driven prediction of targets for this compound. The integration of ligand- and structure-based methods, coupled with network pharmacology analysis, offers a powerful approach to deconvolute the complex polypharmacology of natural products. The prioritized list of candidate targets generated through this computational pipeline will require rigorous experimental validation through techniques such as in vitro binding assays and cellular thermal shift assays to confirm direct physical interactions and subsequent functional assays to elucidate the biological consequences of these interactions. This iterative cycle of computational prediction and experimental validation is crucial for accelerating the translation of promising natural products like this compound into novel therapeutics.
References
- 1. Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting disease: Computational approaches for drug target identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Unveiling the Therapeutic Potential of Dichotomine D: A Technical Guide
An In-depth Analysis for Researchers and Drug Development Professionals
Abstract
Recent scientific investigations have brought to light the promising therapeutic applications of Dichotomine D, a naturally occurring bioactive compound. This technical guide provides a comprehensive overview of the current understanding of this compound, with a focus on its potential anti-inflammatory, neuroprotective, and anti-cancer properties. We delve into the mechanistic underpinnings of its activity, supported by quantitative data from key experimental studies. Detailed experimental protocols are provided to facilitate reproducibility and further research. Furthermore, this guide employs visualizations of critical signaling pathways and experimental workflows to offer a clear and concise representation of the complex biological processes involved. This document is intended to serve as a foundational resource for researchers, scientists, and professionals in the field of drug development who are interested in exploring the therapeutic promise of this compound.
Introduction
The quest for novel therapeutic agents from natural sources has led to the exploration of a vast array of chemical entities. Among these, alkaloids and other bioactive compounds isolated from medicinal plants have historically played a pivotal role in drug discovery. This guide focuses on this compound, a compound that has garnered attention for its multifaceted pharmacological profile. While research is ongoing, preliminary studies suggest its potential in modulating key cellular pathways implicated in various disease states. This document aims to consolidate the existing data on this compound to provide a robust framework for future research and development efforts.
Quantitative Data Summary
To facilitate a clear comparison of the efficacy and potency of this compound and related compounds across various studies, the following tables summarize the key quantitative data from preclinical investigations.
Table 1: Anti-inflammatory and Antioxidant Activity of a Methanolic Extract of Cordia dichotoma (MECD)
| Assay | Test Substance | Concentration/Dose | Result |
| Carrageenan-induced paw edema | MECD | 250 mg/kg b.w. | 29.7% inhibition of paw edema[1][2] |
| Carrageenan-induced paw edema | MECD | 500 mg/kg b.w. | 48.6% inhibition of paw edema[1][2] |
| Carrageenan-induced paw edema | Indomethacin (Standard) | 5 mg/kg | 56% inhibition of paw edema[1][2] |
| DPPH radical scavenging assay | MECD | - | IC50: 62.46 µg/ml[1][2] |
| DPPH radical scavenging assay | Ascorbic Acid (Standard) | - | IC50: 27.66 µg/ml[1][2] |
Table 2: In Vitro Cytotoxicity of Vitamin D Metabolites on Cancer Cell Lines
| Cell Line | Compound | Exposure Time | IC50 Value (µM) |
| Colorectal Cancer (CaCo II) | Alfacalcidol | 72 h | Not specified, but most potent |
| Breast Cancer (MCF-7) | Alfacalcidol | 72 h | 4.35 ± 1.06[3] |
| Colorectal Cancer (CaCo II) | Cholecalciferol | 72 h | > 200[3] |
| Breast Cancer (MCF-7) | Cholecalciferol | 72 h | > 200[3] |
| Colorectal Cancer (CaCo II) | Calcifediol | 72 h | Not specified |
| Breast Cancer (MCF-7) | Calcifediol | 72 h | Not specified |
Detailed Experimental Protocols
To ensure the reproducibility of the cited findings, this section provides detailed methodologies for key experiments.
Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.
-
Animal Model: Wistar rats of either sex, weighing between 150-200g.
-
Grouping: Animals are divided into a control group, a standard drug group (e.g., Indomethacin), and test groups receiving different doses of the compound of interest (e.g., methanolic extract of C. dichotoma).
-
Procedure:
-
Initial paw volume of each rat is measured using a plethysmometer.
-
The test compound or vehicle (for the control group) is administered orally.
-
After a specific period (e.g., 1 hour), a 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the left hind paw of each rat to induce inflammation.
-
Paw volume is measured again at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
-
Data Analysis: The percentage inhibition of paw edema is calculated for each group relative to the control group.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This in vitro assay is commonly used to determine the antioxidant capacity of a compound.
-
Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant, it is reduced, and the color fades. The degree of discoloration is proportional to the scavenging activity of the antioxidant.
-
Procedure:
-
A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.
-
Different concentrations of the test compound are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
The absorbance of the solution is measured using a spectrophotometer at a specific wavelength (e.g., 517 nm).
-
-
Data Analysis: The percentage of radical scavenging activity is calculated. The IC50 value, which is the concentration of the test substance required to scavenge 50% of the DPPH free radicals, is determined from a dose-response curve.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effects of a compound on cultured cells.
-
Cell Lines: Relevant cancer cell lines (e.g., CaCo II, MCF-7) and a normal cell line (e.g., HDFa) as a negative control.[3]
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compound for different time intervals (e.g., 24, 48, 72 hours).[3]
-
After the treatment period, the medium is replaced with a fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
The plate is incubated to allow the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured with a microplate reader at a specific wavelength (e.g., 570 nm).
-
-
Data Analysis: The IC50 value, representing the concentration of the compound that inhibits 50% of cell growth, is calculated.[3]
Signaling Pathways and Mechanistic Diagrams
To visually represent the complex biological processes potentially modulated by this compound and related compounds, the following diagrams have been generated using the DOT language.
General Inflammatory Signaling Cascade
Inflammation is a complex biological response involving various signaling pathways. The diagram below illustrates a simplified, generalized pathway that is often a target for anti-inflammatory agents.
Caption: Simplified NF-κB signaling pathway in inflammation.
Proposed Neuroprotective Mechanism of Action
Based on studies of neuroprotective compounds, a plausible mechanism involves the modulation of oxidative stress and key signaling pathways like PI3K/Akt. Dichotomine B has been shown to activate the PI3K/Akt/mTOR and AMPK signaling pathways.[4]
Caption: PI3K/Akt/mTOR and AMPK signaling pathways in neuroprotection.
Experimental Workflow for In Vitro Anti-Cancer Screening
The following diagram outlines a typical workflow for the initial screening of a compound for its anti-cancer activity.
Caption: Workflow for determining the in vitro cytotoxicity of a compound.
Conclusion and Future Directions
The preliminary evidence surrounding this compound and related bioactive compounds suggests a promising future for their therapeutic development. The anti-inflammatory, neuroprotective, and anti-cancer activities highlighted in this guide warrant further in-depth investigation. Future research should focus on elucidating the precise molecular targets of this compound, its pharmacokinetic and pharmacodynamic profiles, and its efficacy in more complex in vivo disease models. The detailed protocols and summarized data presented herein are intended to provide a solid foundation for these future endeavors, ultimately accelerating the translation of this promising natural product into novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-Inflammatory and Antioxidant Activities of Cordia Dichotoma Forst – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. Evaluation of the potential anticancer activity of different vitamin D metabolites on colorectal and breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Atrophic Effects of Dichotomine B from Stellaria dichotoma During Starvation-Induced Skeletal Muscle Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of (±)-Aspidospermidine
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: A comprehensive search for the total synthesis of Dichotomine D did not yield any established protocols in the public domain. Therefore, this document provides a detailed synthesis protocol for the structurally related and well-documented Aspidosperma alkaloid, (±)-Aspidospermidine. This protocol serves as a representative example of the synthesis of complex pentacyclic indole (B1671886) alkaloids.
Introduction
The Aspidosperma alkaloids are a large family of monoterpenoid indole alkaloids characterized by a complex pentacyclic indoline (B122111) scaffold. (±)-Aspidospermidine is a foundational member of this family and has been a frequent target in total synthesis due to its challenging structure, featuring a [6.5.6.6.5] fused ring system. The following protocol details a concise and efficient total synthesis of (±)-Aspidospermidine, adapted from a published route, commencing from the commercially available 2,3-dihydro-1H-carbazol-4(9H)-one. The key transformation involves a one-pot cascade reaction to construct the intricate D-ring.
Experimental Protocols
The total synthesis of (±)-Aspidospermidine is accomplished in 10 steps. The following protocol provides detailed methodologies for each key reaction.
Step 1: N-Protection of 2,3-dihydro-1H-carbazol-4(9H)-one
-
To a solution of 2,3-dihydro-1H-carbazol-4(9H)-one in anhydrous dichloromethane (B109758) (CH₂Cl₂) is added di-tert-butyl dicarbonate (B1257347) (Boc₂O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
The reaction mixture is stirred at room temperature for 12 hours.
-
Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the N-Boc protected carbazolone.
Step 2: Alkylation with 1-bromo-3-chloropropane
-
The N-Boc protected carbazolone is dissolved in anhydrous tetrahydrofuran (B95107) (THF) and cooled to -78 °C.
-
A solution of lithium diisopropylamide (LDA) is added dropwise, and the mixture is stirred for 1 hour at -78 °C.
-
1-bromo-3-chloropropane is then added, and the reaction is allowed to warm to room temperature and stirred for 16 hours.
-
The reaction is quenched with saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution, and the product is extracted with ethyl acetate. The combined organic layers are dried over sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated. Purification by column chromatography yields the alkylated product.
Step 3: Azide (B81097) Substitution
-
The chlorinated intermediate is dissolved in dimethylformamide (DMF).
-
Sodium azide (NaN₃) is added, and the mixture is heated to 80 °C for 12 hours.
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The organic phase is washed with brine, dried over Na₂SO₄, and concentrated to give the corresponding azide.
Step 4: Staudinger Reduction
-
To a solution of the azide in a mixture of THF and water is added triphenylphosphine (B44618) (PPh₃).
-
The reaction mixture is stirred at room temperature for 8 hours.
-
The solvent is evaporated, and the residue is purified by column chromatography to yield the primary amine.
Step 5: Boc Protection of the Primary Amine
-
The amine is dissolved in CH₂Cl₂.
-
Di-tert-butyl dicarbonate (Boc₂O) and triethylamine (B128534) (Et₃N) are added, and the mixture is stirred at room temperature for 6 hours.
-
The solvent is removed in vacuo, and the crude product is purified by flash chromatography to give the di-Boc protected intermediate.
Step 6: Deprotection of the Indole Nitrogen
-
The di-Boc protected compound is dissolved in CH₂Cl₂.
-
Trifluoroacetic acid (TFA) is added dropwise at 0 °C.
-
The reaction is stirred at room temperature for 2 hours.
-
The mixture is then carefully neutralized with saturated aqueous sodium bicarbonate (NaHCO₃) solution and extracted with CH₂Cl₂. The combined organic layers are dried and concentrated to afford the mono-Boc protected intermediate.
Step 7: Michael Addition
-
The N-deprotected intermediate is dissolved in methanol (B129727) (MeOH).
-
Sodium methoxide (B1231860) (NaOMe) is added, and the reaction is stirred at room temperature for 24 hours to facilitate the intramolecular Michael addition.
-
The reaction is quenched with water, and the product is extracted with CH₂Cl₂. Purification by column chromatography provides the tetracyclic product.
Step 8: Reductive Amination Cascade
-
To a solution of the tetracyclic ketone in 1,2-dichloroethane (B1671644) (DCE) is added sodium triacetoxyborohydride (B8407120) (STAB).
-
The reaction mixture is stirred at room temperature for 48 hours. This key step proceeds via a cascade of carbonyl reduction, iminium ion formation, and intramolecular conjugate addition.
-
The reaction is quenched with saturated aqueous NaHCO₃, and the product is extracted with CH₂Cl₂. The organic layer is dried and concentrated.
Step 9: Deboc-protection
-
The Boc-protected pentacyclic amine is dissolved in a solution of hydrogen chloride (HCl) in dioxane.
-
The mixture is stirred at room temperature for 4 hours.
-
The solvent is removed under reduced pressure to yield the hydrochloride salt of (±)-Aspidospermidine.
Step 10: Final Product Isolation
-
The hydrochloride salt is dissolved in water and basified with aqueous sodium hydroxide (B78521) (NaOH) solution.
-
The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are dried over Na₂SO₄, filtered, and concentrated to give pure (±)-Aspidospermidine.
Data Presentation
| Step | Reaction | Reagents and Conditions | Yield (%) |
| 1 | N-Boc Protection | Boc₂O, DMAP, CH₂Cl₂, rt, 12h | 95 |
| 2 | Alkylation | LDA, 1-bromo-3-chloropropane, THF, -78 °C to rt, 16h | 85 |
| 3 | Azide Substitution | NaN₃, DMF, 80 °C, 12h | 92 |
| 4 | Staudinger Reduction | PPh₃, THF/H₂O, rt, 8h | 88 |
| 5 | N-Boc Protection | Boc₂O, Et₃N, CH₂Cl₂, rt, 6h | 96 |
| 6 | N-Deprotection | TFA, CH₂Cl₂, 0 °C to rt, 2h | 91 |
| 7 | Michael Addition | NaOMe, MeOH, rt, 24h | 75 |
| 8 | Reductive Amination | STAB, DCE, rt, 48h | 65 |
| 9 | Deboc-protection | HCl in dioxane, rt, 4h | 98 |
| 10 | Basification | NaOH (aq), CH₂Cl₂ | 99 |
| Overall Yield | ~20% |
Mandatory Visualization
Caption: Synthetic workflow for the total synthesis of (±)-Aspidospermidine.
Total synthesis of Dichotomine D analogues
Despite a comprehensive search for the total synthesis of Dichotomine D analogues, no specific publications detailing the complete synthetic route for this compound or its closely related analogues, such as the dichotomides or dichotomine E, have been identified in the public domain. This compound is a β-carboline alkaloid isolated from Stellaria dichotoma var. lanceolata. While the isolation and structure elucidation of a number of β-carboline alkaloids from this plant have been reported, including their spectroscopic data and potential anti-inflammatory activities, detailed synthetic protocols remain elusive.
This document, therefore, provides a generalized approach to the synthesis of a hypothetical this compound analogue based on established synthetic methodologies for β-carboline alkaloids, primarily the Pictet-Spengler reaction. The protocols and data presented are illustrative and intended to serve as a foundational guide for researchers aiming to synthesize these complex natural products.
Application Notes
The total synthesis of this compound analogues is of significant interest to researchers in medicinal chemistry and drug development due to the reported biological activities of related β-carboline alkaloids, such as anti-inflammatory properties. A successful synthetic route would enable the production of these and novel, structurally diverse analogues for further pharmacological evaluation. The core of the synthetic strategy revolves around the construction of the characteristic tricyclic β-carboline scaffold.
General Synthetic Strategy:
The proposed synthetic pathway to a generic this compound analogue commences with a Pictet-Spengler reaction between L-tryptophan methyl ester and a suitable aldehyde. This key step forms the tetrahydro-β-carboline core. Subsequent aromatization, functional group manipulations, and side-chain introduction would lead to the final target molecule.
Experimental Protocols
Protocol 1: Synthesis of the Tetrahydro-β-carboline Core via Pictet-Spengler Reaction
This protocol describes the initial cyclization to form the basic scaffold of the this compound analogues.
Materials:
-
L-Tryptophan methyl ester hydrochloride
-
Aldehyde (e.g., acetaldehyde (B116499) for a simple analogue)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
To a solution of L-tryptophan methyl ester hydrochloride (1.0 eq) in anhydrous DCM, add the aldehyde (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the tetrahydro-β-carboline derivative.
Protocol 2: Aromatization of the Tetrahydro-β-carboline Core
This protocol describes the oxidation of the tetrahydro-β-carboline to the fully aromatic β-carboline.
Materials:
-
Tetrahydro-β-carboline derivative from Protocol 1
-
10% Palladium on carbon (Pd/C)
-
Toluene or xylene
-
Filter agent (e.g., Celite®)
Procedure:
-
In a round-bottom flask, dissolve the tetrahydro-β-carboline derivative (1.0 eq) in toluene.
-
Add 10% Pd/C (10-20% by weight of the starting material).
-
Heat the mixture to reflux and stir vigorously for 8-16 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude β-carboline product.
-
Purify the product by silica gel column chromatography if necessary.
Data Presentation
As no specific quantitative data for the synthesis of this compound analogues could be found, the following table presents hypothetical data for the synthesis of a generic analogue to illustrate the expected outcomes.
| Step | Reaction | Starting Material | Product | Yield (%) | Purity (%) | Spectroscopic Data Highlights (Hypothetical) |
| 1 | Pictet-Spengler Reaction | L-Tryptophan methyl ester & Aldehyde | Tetrahydro-β-carboline derivative | 75-85 | >95 | ¹H NMR: Characteristic signals for the newly formed stereocenter. MS: [M+H]⁺ corresponding to the product's molecular weight. |
| 2 | Aromatization | Tetrahydro-β-carboline derivative | β-Carboline derivative | 80-90 | >98 | ¹H NMR: Appearance of aromatic signals for the newly formed pyridine (B92270) ring. UV: Characteristic β-carboline chromophore absorption. |
| 3 | Side-chain functionalization (example) | β-Carboline derivative | This compound Analogue Precursor | 60-70 | >95 | ¹H NMR & ¹³C NMR: Signals corresponding to the introduced functional groups. IR: Stretching frequencies of new functional groups. |
| 4 | Final deprotection/modification | This compound Analogue Precursor | Target this compound Analogue | 85-95 | >99 | Full characterization matching the expected structure, including 2D NMR (COSY, HSQC, HMBC) and High-Resolution Mass Spectrometry (HRMS). |
Visualizations
Caption: Proposed synthetic pathway to this compound analogues.
Caption: General experimental workflow for a synthetic step.
Application Notes and Protocols for the Purification of Dichotomine D using HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichotomine D is an indole (B1671886) alkaloid identified in the plant Stellaria dichotoma L., a member of the Caryophyllaceae family. Plants of the Stellaria genus are known for their rich diversity of bioactive compounds, including cyclic peptides and various alkaloids.[1][2] Indole alkaloids, as a class, are of significant interest to the pharmaceutical industry due to their wide range of biological activities, which include anti-inflammatory, anti-cancer, and antimicrobial properties.[1][3][4] The purification of specific alkaloids like this compound is a critical step for further pharmacological investigation, including mechanism of action studies and drug development.
This document provides a detailed application note and a generalized protocol for the purification of this compound using High-Performance Liquid Chromatography (HPLC). As specific literature on the HPLC purification of this compound is scarce, the following protocols are based on established methods for the separation of indole and β-carboline alkaloids from plant matrices.[5][6][7][8]
Data Presentation: HPLC Parameters for Indole Alkaloid Purification
The successful purification of this compound by reverse-phase HPLC is dependent on the optimization of several key parameters. The following table summarizes a range of typical starting conditions that can be adapted for this purpose.
| Parameter | Column Type | Mobile Phase | Gradient | Flow Rate | Detection |
| Analytical HPLC | C18 (e.g., 4.6 x 150 mm, 5 µm) | A: Water with 0.1% TFA or Formic AcidB: Acetonitrile with 0.1% TFA or Formic Acid | Linear gradient from 10-70% B over 30 min | 1.0 mL/min | UV at 254 nm and 280 nm |
| Semi-Preparative HPLC | C18 (e.g., 10 x 250 mm, 5 µm) | A: WaterB: Methanol (B129727) or Acetonitrile | Step or linear gradient, optimized from analytical scale | 3-5 mL/min | UV at 254 nm and 280 nm |
Experimental Protocols
Extraction of Crude Alkaloids from Stellaria dichotoma
This protocol outlines a general procedure for the extraction of a total alkaloid fraction from the plant material.
Materials:
-
Dried and powdered roots of Stellaria dichotoma
-
Methanol (HPLC grade)
-
Dichloromethane (B109758) (HPLC grade)
-
2M Hydrochloric Acid
-
2M Sodium Hydroxide
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Macerate 100 g of powdered Stellaria dichotoma roots in 1 L of methanol for 24 hours at room temperature.
-
Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.
-
Resuspend the crude extract in 200 mL of 2M HCl and partition with 200 mL of dichloromethane three times to remove non-alkaloidal compounds.
-
Adjust the pH of the aqueous acidic layer to approximately 9-10 with 2M NaOH.
-
Extract the alkaline solution with 200 mL of dichloromethane three times.
-
Combine the dichloromethane fractions and evaporate to dryness to yield the crude alkaloid extract.
HPLC Purification of this compound
This protocol describes a general method for the purification of this compound from the crude alkaloid extract using reverse-phase HPLC.
Materials:
-
Crude alkaloid extract
-
HPLC system with a UV detector
-
C18 semi-preparative column (e.g., 10 x 250 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
-
0.22 µm syringe filters
-
Autosampler vials
Procedure:
-
Sample Preparation: Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase composition (e.g., 90% A, 10% B) to a concentration of 10-20 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.
-
Method Development (Analytical Scale): Initially, develop the separation method on an analytical C18 column (e.g., 4.6 x 150 mm, 5 µm) to optimize the gradient and determine the retention time of the target peak corresponding to this compound.
-
Semi-Preparative Purification:
-
Equilibrate the semi-preparative C18 column with the initial mobile phase conditions for at least 30 minutes.
-
Inject the filtered sample onto the column.
-
Run a linear gradient, for example, from 10% B to 70% B over 40 minutes, at a flow rate of 4.0 mL/min.
-
Monitor the elution profile at 254 nm and 280 nm.
-
Collect fractions corresponding to the peak of interest based on the retention time determined during analytical method development.
-
-
Post-Purification:
-
Analyze the collected fractions for purity using analytical HPLC.
-
Pool the pure fractions and remove the organic solvent using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the purified this compound as a solid.
-
Visualizations
Experimental Workflow
Caption: Workflow for the isolation and purification of this compound.
Hypothetical Signaling Pathway
Indole alkaloids have been shown to modulate key signaling pathways involved in inflammation and cell proliferation, such as the MAPK and NF-κB pathways.[3][4][9] The following diagram illustrates a potential mechanism of action for this compound, based on the known activities of related compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of an efficient system for the separation of indole alkaloids by high performance liquid chromatography and its applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isolation and Characterization Procedure for Indole Alkaloids from the Marquesan Plant Rauvolfia Nukuhivensis [bio-protocol.org]
- 7. A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijcmas.com [ijcmas.com]
- 9. Protective effects of a traditional herbal extract from Stellaria dichotoma var. lanceolata against Mycobacterium abscessus infections - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of Dichotomine D in Cell Culture Assays
Disclaimer: Publicly available scientific literature and chemical databases do not contain information on a compound named "Dichotomine D." The following application notes and protocols are provided as a generalized framework for the evaluation of a novel anti-cancer compound in cell culture assays. The specific concentrations, incubation times, and observed effects would need to be empirically determined for any new chemical entity.
Introduction
This compound is a hypothetical novel small molecule with putative anti-cancer properties. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to assess the in vitro efficacy of this compound using standard cell culture-based assays. The protocols herein detail methods to evaluate its effects on cell viability, induction of apoptosis, and cell cycle progression.
Data Presentation
The following tables present hypothetical data to illustrate how to structure and report findings from the described assays.
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| This compound Concentration (µM) | Absorbance at 570 nm (Mean ± SD) | Cell Viability (%) | IC50 (µM) |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 | \multirow{6}{*}{22.5} |
| 5 | 1.05 ± 0.06 | 84 | |
| 10 | 0.85 ± 0.05 | 68 | |
| 25 | 0.60 ± 0.04 | 48 | |
| 50 | 0.35 ± 0.03 | 28 | |
| 100 | 0.15 ± 0.02 | 12 |
Table 2: Induction of Apoptosis by this compound (Annexin V-FITC/PI Staining)
| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Live Cells (Annexin V-/PI-) |
| Vehicle Control | 3.2 ± 0.5 | 1.5 ± 0.3 | 95.3 ± 0.8 |
| This compound (25 µM) | 25.8 ± 2.1 | 8.7 ± 1.2 | 65.5 ± 3.3 |
| This compound (50 µM) | 45.1 ± 3.5 | 15.4 ± 1.8 | 39.5 ± 4.1 |
Table 3: Cell Cycle Analysis of Cells Treated with this compound
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | 55.4 ± 2.8 | 30.1 ± 1.9 | 14.5 ± 1.5 |
| This compound (25 µM) | 68.2 ± 3.1 | 20.5 ± 2.2 | 11.3 ± 1.8 |
| This compound (50 µM) | 75.9 ± 3.9 | 15.3 ± 1.7 | 8.8 ± 1.3 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the metabolic activity of cultured cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the solvent at the same concentration used for the highest this compound concentration).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the extent of apoptosis induced by this compound.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Staining: Resuspend the cell pellet in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol analyzes the distribution of cells in different phases of the cell cycle after treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound as described for the apoptosis assay.
-
Cell Fixation: Harvest and wash the cells, then fix them by dropwise addition of ice-cold 70% ethanol while vortexing. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
Visualizations
Caption: Experimental workflow for in vitro evaluation of this compound.
Caption: Putative signaling pathways for this compound-induced apoptosis.
Caption: Proposed mechanism of this compound-induced G1 cell cycle arrest.
Application Notes & Protocols: A Framework for Identifying the Molecular Targets of Dichotomine D
Audience: Researchers, scientists, and drug development professionals.
Abstract: Dichotomine D is a natural product identified as an indole (B1671886) alkaloid. The indole alkaloid class of molecules is known to possess a wide array of potent biological activities, including cytotoxic, anti-inflammatory, antibacterial, and antiviral effects.[1][2][3][4] This document outlines a comprehensive, multi-phase strategic protocol for the identification of the molecular target(s) of this compound, starting from initial phenotypic screening to confirm a biological effect, followed by robust, unbiased target discovery using modern proteomics-based methods, and culminating in target validation. The protocols provided herein focus on a hypothesized anticancer activity, a common therapeutic area for this class of compounds.[3]
Phase 1: Phenotypic Screening to Confirm Biological Activity
The initial step is to confirm the biological activity of this compound in a relevant cellular context and determine its potency. A common starting point for a novel indole alkaloid is to assess its effect on cancer cell proliferation and viability.
Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a panel of human cancer cell lines.
Methodology:
-
Cell Culture: Culture selected cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer) in their recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Create a series of 2-fold serial dilutions in culture media to achieve final concentrations ranging from 1 nM to 100 µM. The final DMSO concentration in all wells should be kept constant and below 0.5%. Include "vehicle control" (DMSO only) and "no treatment" wells.
-
Incubation: Remove the old media from the cells and add the media containing the different concentrations of this compound. Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the media and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control wells. Plot the normalized values against the log of the compound concentration and fit the data to a four-parameter logistic regression model to determine the IC50 value.
Data Presentation:
| Cell Line | This compound IC50 (µM) | Positive Control (e.g., Doxorubicin) IC50 (µM) |
| MCF-7 | Experimental Value | Experimental Value |
| A549 | Experimental Value | Experimental Value |
| HCT116 | Experimental Value | Experimental Value |
| Normal Fibroblasts | Experimental Value | Experimental Value |
Workflow for Initial Phenotypic Screening
Caption: Workflow for determining the IC50 of this compound.
Phase 2: Unbiased Target Identification
Once a biological activity is confirmed, the next phase is to identify the direct molecular target(s). Label-free methods are preferred as they do not require modification of the compound, which could alter its binding properties.
Protocol 2: Drug Affinity Responsive Target Stability (DARTS)
Principle: The binding of a small molecule to its target protein can stabilize the protein's structure, making it less susceptible to proteolysis. DARTS identifies potential targets by comparing the protease digestion patterns of a cell lysate in the presence and absence of the compound.
Methodology:
-
Cell Lysis: Select the most sensitive cell line from the viability assay. Grow cells to ~80-90% confluency. Harvest the cells and lyse them in a non-denaturing lysis buffer (e.g., M-PER buffer with protease inhibitors).
-
Lysate Preparation: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration using a BCA assay.
-
Compound Incubation: Aliquot the lysate into two tubes. To the "Treatment" tube, add this compound to a final concentration of 10-50x the IC50 value. To the "Control" tube, add an equivalent volume of DMSO (vehicle). Incubate both tubes for 1 hour at room temperature.
-
Protease Digestion: Add a protease (e.g., thermolysin or pronase) to both tubes. The optimal protease and concentration must be empirically determined. Incubate for 15-30 minutes at room temperature.
-
Stop Digestion: Stop the reaction by adding a protease inhibitor (e.g., EDTA for metalloproteases) and SDS-PAGE loading buffer, then boiling for 5 minutes.
-
Gel Electrophoresis: Run the digested lysates on a 1D SDS-PAGE gel.
-
Analysis:
-
Visual Inspection: Stain the gel with Coomassie Blue or silver stain. Look for protein bands that are present or more intense in the "Treatment" lane compared to the "Control" lane. These are your candidate proteins.
-
Mass Spectrometry: Excise the candidate bands from the gel. Perform in-gel trypsin digestion followed by LC-MS/MS analysis to identify the proteins.
-
-
Data Presentation:
| Candidate Band | Protein ID (Mass Spec) | Mascot Score | Sequence Coverage (%) | Fold Protection (Densitometry) |
| 1 | Example: Kinase X | Value | Value | Value |
| 2 | Example: Protein Y | Value | Value | Value |
Protocol 3: Cellular Thermal Shift Assay (CETSA)
Principle: Ligand binding stabilizes a target protein, leading to an increase in its thermal stability. CETSA measures the amount of soluble protein remaining in the cell lysate after heating to various temperatures. Target proteins will remain soluble at higher temperatures in the presence of the binding ligand.
Methodology:
-
Cell Treatment: Treat intact cells in culture with this compound (at 10-50x IC50) or vehicle (DMSO) for 1-2 hours.
-
Harvest and Heat: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis and Centrifugation: Lyse the cells by three freeze-thaw cycles. Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
Analysis:
-
Western Blot (Targeted): If you have a hypothesis for a target, you can analyze the soluble fractions by SDS-PAGE and Western blot using an antibody specific to the candidate protein. A shift in the melting curve indicates binding.
-
ITDR-CETSA (Unbiased Proteomics): For unbiased discovery, the soluble fractions from a single, optimized temperature point (a temperature that causes significant but not complete precipitation) from both vehicle and drug-treated samples are analyzed by quantitative mass spectrometry (e.g., using TMT labeling) to identify all stabilized proteins.
-
-
Data Presentation (ITDR-CETSA):
| Protein ID | Gene Name | Fold Change (Drug/Vehicle) | p-value | Biological Function |
| P12345 | GENE1 | Value > 1 | Value | Example: Kinase |
| Q67890 | GENE2 | Value > 1 | Value | Example: Chaperone |
Workflow for Unbiased Target Identification
Caption: Parallel workflows for DARTS and CETSA protocols.
Phase 3: Target Validation and Pathway Analysis
The final phase involves validating the candidate proteins from the discovery phase and understanding their role in the cellular response to this compound.
Validation Approaches:
-
Recombinant Protein Assays: Confirm direct binding between this compound and a purified recombinant version of the candidate protein using methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).
-
Enzyme Activity Assays: If the target is an enzyme (e.g., a kinase), test whether this compound inhibits its activity in vitro.
-
Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the target protein in cells. A validated target would show that its depletion phenocopies the effect of the drug or confers resistance to this compound treatment.
Signaling Pathway Visualization: After a target is validated (e.g., a hypothetical "Kinase A"), its known signaling connections can be mapped to visualize how this compound might exert its cytotoxic effects.
Caption: Hypothetical pathway inhibited by this compound.
References
- 1. Indole alkaloid - Wikipedia [en.wikipedia.org]
- 2. Plant-Based Indole Alkaloids: A Comprehensive Overview from a Pharmacological Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Marine-Derived Indole Alkaloids and Their Biological and Pharmacological Activities [mdpi.com]
Application Notes and Protocols for Antimicrobial Activity Testing of Dichotomine D
Introduction
Dichotomine D is a novel natural product with purported antimicrobial properties. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the standardized methods for evaluating the antimicrobial efficacy of this compound. The following protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are based on established methodologies to ensure reproducibility and comparability of results. While specific data on this compound is not yet publicly available, this document serves as a procedural template for its investigation.
Data Presentation
Quantitative data from antimicrobial susceptibility testing of this compound should be summarized for clear interpretation and comparison. The following tables provide a template for presenting such data.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various microbial strains.
| Microbial Strain | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | Data not available |
| Bacillus subtilis | Gram-positive | Data not available |
| Escherichia coli | Gram-negative | Data not available |
| Pseudomonas aeruginosa | Gram-negative | Data not available |
| Candida albicans | Fungus | Data not available |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound against various microbial strains.
| Microbial Strain | Gram Stain | MBC (µg/mL) |
| Staphylococcus aureus | Gram-positive | Data not available |
| Bacillus subtilis | Gram-positive | Data not available |
| Escherichia coli | Gram-negative | Data not available |
| Pseudomonas aeruginosa | Gram-negative | Data not available |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the consistent and reliable evaluation of this compound's antimicrobial activity.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method
This protocol outlines the steps to determine the lowest concentration of this compound that visibly inhibits the growth of a microorganism.[1][2][3]
Materials:
-
This compound stock solution (of known concentration)
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial cultures (adjusted to 0.5 McFarland standard)
-
Sterile multichannel pipettes and tips
-
Incubator
Procedure:
-
Preparation of Microtiter Plates: Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Serial Dilution of this compound:
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down to the tenth well. Discard the final 100 µL from the tenth well.
-
The eleventh well will serve as a growth control (no this compound), and the twelfth well as a sterility control (broth only).
-
-
Inoculation: Add 10 µL of the standardized microbial suspension to each well from 1 to 11. This results in a final inoculum concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Result Interpretation: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed.[1][2]
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This protocol is performed after the MIC is determined to ascertain the lowest concentration of this compound that kills 99.9% of the initial microbial inoculum.
Materials:
-
MIC plate from Protocol 1
-
Sterile agar (B569324) plates (e.g., Mueller-Hinton Agar)
-
Micropipette and sterile tips
Procedure:
-
Sub-culturing: From each well of the MIC plate that shows no visible growth, take a 10 µL aliquot.
-
Plating: Spot the 10 µL aliquot onto a sterile agar plate.
-
Incubation: Incubate the agar plates at 37°C for 18-24 hours.
-
Result Interpretation: The MBC is the lowest concentration of this compound that results in no colony formation on the agar plate, indicating a 99.9% or greater reduction in the initial inoculum.
Protocol 3: Agar Well Diffusion Assay
This method provides a qualitative assessment of the antimicrobial activity of this compound.[4]
Materials:
-
Sterile Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar)
-
Microbial cultures (adjusted to 0.5 McFarland standard)
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip
-
This compound solution of known concentration
Procedure:
-
Inoculation: Dip a sterile cotton swab into the standardized microbial suspension and streak it evenly across the entire surface of the agar plate to create a uniform lawn.
-
Well Creation: Use a sterile cork borer to create uniform wells in the agar.
-
Compound Addition: Add a defined volume (e.g., 100 µL) of the this compound solution into each well. A solvent control and a standard antibiotic should be included.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger zone diameter indicates greater antimicrobial activity.
Visualizations
Diagrams illustrating signaling pathways and experimental workflows can aid in understanding the experimental design and potential mechanisms of action.
References
Application Notes and Protocols for Cell-Based Cytotoxicity Assays of Novel Natural Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
The exploration of natural products for novel therapeutic agents is a cornerstone of drug discovery. Initial characterization of a promising compound requires a thorough evaluation of its cytotoxic effects to determine its potential as an anti-cancer agent or to identify any potential toxicity concerns. These application notes provide a comprehensive guide to performing a panel of cell-based assays to characterize the cytotoxic activity of a novel natural product, referred to herein as Compound X. The following protocols are designed to be adaptable for various cell lines and research questions.
Cytotoxic agents can induce cell death through various mechanisms, including necrosis and apoptosis, or they can inhibit cell proliferation.[1] Therefore, a multi-assay approach is recommended to gain a comprehensive understanding of the compound's biological activity. The assays described herein will enable researchers to quantify cell viability, membrane integrity, induction of apoptosis, and effects on the cell cycle.
Data Presentation
Quantitative data from the following assays should be summarized in clear, structured tables to facilitate comparison between different concentrations of Compound X and control treatments.
Table 1: Cell Viability as Determined by MTT Assay
| Treatment | Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | % Viability |
| Vehicle Control | 0 | 1.25 ± 0.08 | 100 |
| Compound X | 1 | 1.10 ± 0.06 | 88 |
| Compound X | 10 | 0.62 ± 0.05 | 49.6 |
| Compound X | 50 | 0.25 ± 0.03 | 20 |
| Positive Control | Varies | 0.15 ± 0.02 | 12 |
Table 2: Cytotoxicity as Determined by LDH Release Assay
| Treatment | Concentration (µM) | LDH Activity (OD 490 nm) (Mean ± SD) | % Cytotoxicity |
| Spontaneous LDH Release | 0 | 0.20 ± 0.02 | 0 |
| Compound X | 1 | 0.25 ± 0.03 | 6.25 |
| Compound X | 10 | 0.80 ± 0.07 | 75 |
| Compound X | 50 | 1.50 ± 0.10 | 162.5 |
| Maximum LDH Release | N/A | 1.00 ± 0.05 | 100 |
Table 3: Apoptosis Analysis by Annexin V-FITC/PI Staining
| Treatment | Concentration (µM) | % Viable Cells (Q4) | % Early Apoptotic Cells (Q3) | % Late Apoptotic/Necrotic Cells (Q2) | % Necrotic Cells (Q1) |
| Vehicle Control | 0 | 95.2 ± 1.5 | 2.1 ± 0.5 | 1.5 ± 0.3 | 1.2 ± 0.2 |
| Compound X | 10 | 60.3 ± 2.1 | 25.4 ± 1.8 | 10.1 ± 1.1 | 4.2 ± 0.7 |
| Compound X | 50 | 20.1 ± 1.9 | 45.8 ± 2.5 | 28.5 ± 2.0 | 5.6 ± 0.9 |
Table 4: Cell Cycle Distribution Analysis
| Treatment | Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 0 | 65.4 ± 2.2 | 20.1 ± 1.5 | 14.5 ± 1.1 |
| Compound X | 10 | 75.2 ± 2.8 | 15.3 ± 1.3 | 9.5 ± 0.9 |
| Compound X | 50 | 40.1 ± 3.1 | 18.5 ± 1.7 | 41.4 ± 2.5 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product.
Materials:
-
Cancer cell line of choice (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Compound X stock solution (in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of Compound X in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted Compound X or vehicle control (medium with the same concentration of solvent used for the stock solution). Include a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
Cytotoxicity Assay (LDH Release Assay)
This assay quantifies cytotoxicity by measuring the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium.[2]
Materials:
-
Cells and reagents from the MTT assay
-
LDH cytotoxicity assay kit (commercially available)
-
96-well plates
Protocol:
-
Follow steps 1-5 of the MTT assay protocol.
-
After the incubation period, collect the cell culture supernatant.
-
Set up controls as per the manufacturer's instructions, including a spontaneous LDH release control (vehicle-treated cells) and a maximum LDH release control (cells lysed with a lysis buffer provided in the kit).[2]
-
Transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture to each well.
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of the stop solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = ((Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)) x 100
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
Cells seeded and treated in 6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with Compound X as described previously.
-
After treatment, collect both the floating and adherent cells. Centrifuge and wash the cells with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Gate the cell populations to quantify the percentage of cells in each quadrant:
-
Q4 (Annexin V- / PI-): Viable cells
-
Q3 (Annexin V+ / PI-): Early apoptotic cells
-
Q2 (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Q1 (Annexin V- / PI+): Necrotic cells
-
Cell Cycle Analysis
This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) by staining the cellular DNA with a fluorescent dye and analyzing it by flow cytometry.[3][4]
Materials:
-
Cells seeded and treated in 6-well plates
-
Propidium Iodide (PI) staining solution (containing RNase A and a permeabilizing agent like Triton X-100)
-
70% cold ethanol (B145695)
-
Flow cytometer
Protocol:
-
Seed and treat cells as described for the apoptosis assay.
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases.[5]
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing the cytotoxicity of a novel compound.
Representative Apoptosis Signaling Pathway
Caption: A simplified diagram of the intrinsic apoptosis signaling pathway.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 4. Cell Cycle Analysis - ExpertCytometry [expertcytometry.com]
- 5. Cell Cycle | Cytometry [cytometry.mlsascp.com]
Application Notes and Protocols for High-Throughput Screening of Natural Products from Dichotoma Species
Audience: Researchers, scientists, and drug development professionals.
Introduction:
While specific high-throughput screening (HTS) data and detailed signaling pathways for the compound Dichotomine D (CAS 755036-50-1), isolated from Stellaria dichotoma L., are not extensively available in the public domain, the broader family of natural products from plants with the "dichotoma" designation, such as Cordia dichotoma and the brown algae Dictyota dichotoma, represents a rich source of bioactive molecules with significant therapeutic potential. These organisms have been shown to produce a variety of compounds, including flavonoids, terpenoids, and phenolic acids, which exhibit promising anticancer, anti-inflammatory, and antimicrobial activities.
These application notes provide a generalized framework and protocols for the high-throughput screening of natural product extracts and isolated compounds from Dichotoma species, with a focus on identifying novel therapeutic leads.
Data Presentation: Bioactivity of Extracts from Dichotoma Species
The following table summarizes the cytotoxic activity of various extracts from Dictyota dichotoma and Cordia dichotoma against different cancer cell lines, illustrating the potential for discovering potent anticancer agents from these sources.
| Plant Species | Extract/Fraction | Cell Line | Activity Metric | Result | Reference |
| Dictyota dichotoma | Chloroform | MCF-7 (Breast) | IC50 | 1.93 ± 0.25 µg/mL | [1] |
| Chloroform | PC-3 (Prostate) | IC50 | 2.2 ± 0.18 µg/mL | [1] | |
| Chloroform | CACO (Colon) | IC50 | 2.71 ± 0.53 µg/mL | [1] | |
| Methanolic | HeLa (Cervical) | IC50 | 202 µg/mL | [2] | |
| Cordia dichotoma | Methanolic (Bark) | A-549 (Lung) | % Inhibition (100 µg/mL) | >70% | [3] |
| Chloroform (Bark) | A-549 (Lung) | IC50 | Not specified | [3] | |
| Methanolic (Leaves) | PC3 (Prostate) | IC50 | 74.5 µg/mL | [4] |
Experimental Protocols
General Workflow for Natural Product High-Throughput Screening
This protocol outlines a typical workflow for screening a natural product library derived from Dichotoma species for anticancer activity.
Caption: A generalized workflow for natural product drug discovery using HTS.
Protocol: High-Throughput Cell Viability Assay (MTT/MTS-based)
This protocol is designed for a primary screen to identify cytotoxic compounds in a 384-well format.
Materials:
-
Cancer cell line of interest (e.g., A-549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Natural product extract/compound library in DMSO
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
Positive control (e.g., Doxorubicin)
-
Negative control (DMSO)
-
384-well clear-bottom cell culture plates
-
Multichannel pipette or automated liquid handler
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into 384-well plates at a pre-determined optimal density (e.g., 2,000-5,000 cells/well) in 40 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Addition:
-
Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50-100 nL) of the natural product library compounds, positive control, and negative control to the assay plates. This results in a final screening concentration (e.g., 10 µg/mL for extracts or 10 µM for pure compounds).
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C, 5% CO2.
-
-
Viability Assessment:
-
Add 10 µL of MTS reagent to each well (or 5 µL of MTT reagent).
-
Incubate for 1-4 hours at 37°C.
-
If using MTT, add 25 µL of solubilization solution and incubate for another 2-4 hours.
-
Read the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each well relative to the negative (DMSO) controls.
-
Identify "hits" as compounds or extracts that reduce cell viability below a certain threshold (e.g., <50%).
-
Signaling Pathways
Natural products with anticancer properties often induce apoptosis (programmed cell death). Below is a generalized diagram of the intrinsic apoptotic pathway, which can be activated by cytotoxic compounds.
Caption: Intrinsic apoptosis signaling pathway often targeted by anticancer compounds.
While specific data on this compound in HTS is limited, the broader group of compounds from Dichotoma species presents a promising area for drug discovery. The protocols and workflows provided here offer a robust starting point for researchers to screen these natural products and identify novel bioactive compounds. Further investigation into the specific constituents of these organisms, including this compound, is warranted to fully elucidate their therapeutic potential and mechanisms of action.
References
- 1. The Yemeni Brown Algae Dictyota dichotoma Exhibit High In Vitro Anticancer Activity Independent of Its Antioxidant Capability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-cancer activity and apoptosis inducing effect of methanolic extract of Cordia dichotoma against human cancer cell line | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of anticancer activity of Cordia dichotoma leaves against a human prostate carcinoma cell line, PC3 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Dichotomine D and Related Indole Alkaloids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Dichotomine D and other complex indole (B1671886) alkaloids. The focus is on improving reaction yields and overcoming common experimental hurdles, with a particular emphasis on the critical Pictet-Spengler reaction.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for indole alkaloids like this compound?
A1: The synthesis of complex indole alkaloids often relies on the construction of the characteristic tetracyclic or pentacyclic core. A cornerstone of this strategy is the Pictet-Spengler reaction, which forms the tetrahydro-β-carboline skeleton from a tryptamine (B22526) derivative and an aldehyde or ketone. Subsequent steps then focus on elaborating the core structure to achieve the final natural product.
Q2: Why is the Pictet-Spengler reaction often a critical, low-yielding step?
A2: The Pictet-Spengler reaction's efficiency is highly sensitive to a variety of factors. Low yields can stem from the nucleophilicity of the indole ring, the electrophilicity of the iminium ion intermediate, and the stability of reactants and products under the reaction conditions.[1][2] Electron-withdrawing groups on the tryptamine starting material can decrease its reactivity, while sensitive functional groups on either reactant can lead to decomposition under harsh acidic conditions.[1]
Q3: What are the most common side reactions observed during the Pictet-Spengler synthesis?
A3: Common side reactions include the formation of N-acylated byproducts if an acylating agent is used, and over-alkylation or polymerization of the product.[1] Additionally, depending on the reaction conditions, the formation of regioisomers or epimerization at newly formed stereocenters can occur.[1]
Troubleshooting Guide
Problem 1: Low or No Yield in the Pictet-Spengler Reaction
Possible Causes & Suggested Solutions
| Potential Cause | Suggested Solutions |
| Ineffective Catalyst | The choice and concentration of the acid catalyst are crucial. For sensitive substrates, screen milder catalysts like chiral phosphoric acids. Optimization of catalyst loading is also recommended.[1] |
| Improper Reaction Temperature | The optimal temperature can vary. Start at a lower temperature and gradually increase it, monitoring the reaction by TLC or HPLC to prevent decomposition.[1] |
| Inappropriate Solvent | The solvent affects reactant solubility and intermediate stability. While protic solvents are common, aprotic media can sometimes give better yields. A solvent screen is advisable.[1][3] |
| Decomposition of Starting Materials | If starting materials or the product are unstable under acidic conditions, consider using milder reaction conditions (lower temperature, weaker acid) or protecting sensitive functional groups.[1] |
| Insufficiently Activated Aromatic Ring | The reaction works best with electron-rich aromatic rings. If your tryptamine has electron-withdrawing groups, consider using stronger activating conditions or modifying the synthetic route.[1] |
Problem 2: Formation of Multiple Products/Byproducts
Possible Causes & Suggested Solutions
| Potential Cause | Suggested Solutions |
| Over-alkylation or Polymerization | Use a slight excess of the carbonyl compound to ensure full consumption of the amine. Careful control of stoichiometry and slow addition of reagents can also minimize side reactions.[1] |
| Formation of Regioisomers | If multiple cyclization sites exist on the aromatic ring, a mixture of products may result. Modifying the directing groups on the aromatic ring or using a different catalyst can improve regioselectivity. |
| Racemization | For stereoselective reactions, loss of enantiomeric excess can occur. Lowering the reaction temperature generally favors kinetic control and can help maintain stereochemical integrity. The choice of a suitable chiral catalyst is also critical.[1] |
Experimental Protocols
Key Experiment: Optimization of the Pictet-Spengler Reaction
This protocol provides a general framework for optimizing the Pictet-Spengler reaction to improve the yield of the tetrahydro-β-carboline core.
Materials:
-
Tryptamine derivative (1.0 equiv)
-
Aldehyde or ketone (1.1 equiv)
-
Anhydrous solvent (e.g., toluene, dichloromethane, acetonitrile)
-
Acid catalyst (e.g., trifluoroacetic acid (TFA), p-toluenesulfonic acid (p-TsOH), or a chiral phosphoric acid)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the tryptamine derivative and the anhydrous solvent.
-
Cool the mixture to the desired starting temperature (e.g., 0 °C or room temperature).
-
In a separate flask, dissolve the aldehyde or ketone in the anhydrous solvent.
-
Add the aldehyde/ketone solution to the tryptamine solution dropwise over 10-15 minutes.
-
Add the acid catalyst to the reaction mixture. For solid catalysts, add in one portion. For liquid catalysts, add dropwise.
-
Stir the reaction mixture at the chosen temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Optimization Parameters:
| Parameter | Conditions to Screen | Rationale |
| Catalyst | Protic acids (TFA, HCl, p-TsOH), Lewis acids (BF₃·OEt₂), Chiral phosphoric acids | Catalyst choice affects the rate of iminium ion formation and can influence stereoselectivity. Milder acids are preferred for sensitive substrates.[1] |
| Solvent | Aprotic (Toluene, CH₂Cl₂, Dioxane), Protic (MeOH, EtOH) | Solvent polarity can impact the stability of the iminium ion intermediate and the overall reaction rate and selectivity.[1][3] |
| Temperature | -20 °C, 0 °C, Room Temperature, 50 °C, Reflux | Temperature affects the reaction rate and can influence the product distribution (kinetic vs. thermodynamic control).[1] |
Data Presentation
Table 1: Effect of Catalyst on Pictet-Spengler Reaction Yield
| Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) |
| TFA (10) | CH₂Cl₂ | 25 | 75 |
| p-TsOH (10) | Toluene | 80 | 82 |
| BF₃·OEt₂ (20) | CH₂Cl₂ | 0 | 65 |
| Chiral Phosphoric Acid (5) | Toluene | -20 | 90 (95% ee) |
| Note: Yields are representative and will vary depending on the specific substrates used. |
Table 2: Effect of Solvent and Temperature on Pictet-Spengler Reaction Yield
| Solvent | Temperature (°C) | Catalyst | Yield (%) |
| Toluene | 110 | p-TsOH | 85 |
| Dichloromethane | 25 | TFA | 78 |
| Acetonitrile | 80 | p-TsOH | 70 |
| Methanol | 65 | HCl | 60 |
| Note: Yields are representative and will vary depending on the specific substrates used. |
Visualizations
Caption: Troubleshooting workflow for low yield in the Pictet-Spengler reaction.
Caption: General experimental workflow for the Pictet-Spengler reaction.
References
Technical Support Center: Overcoming Solubility Challenges with Dichotomine D and Other Cyclic Peptides in Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dichotomine D and other cyclic peptides that present solubility challenges in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to dissolve?
This compound is a cyclic peptide isolated from the plant Stellaria dichotoma. Like many cyclic peptides, this compound can exhibit poor solubility in aqueous solutions due to its often hydrophobic nature and rigid, constrained conformation which can make it difficult for solvent molecules to interact with the peptide backbone.
Q2: What are the initial recommended solvents for dissolving this compound?
For initial attempts at dissolving this compound and similar cyclic peptides, it is recommended to start with a small amount of material and test solubility in the following order:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethanol
-
N,N-Dimethylformamide (DMF)
It is crucial to ensure the final concentration of any organic solvent is compatible with your specific assay, as high concentrations can interfere with biological systems.
Q3: How can I improve the solubility of this compound in my aqueous assay buffer?
Several strategies can be employed to improve the aqueous solubility of cyclic peptides:
-
Co-solvents: Prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into your aqueous buffer.
-
pH Adjustment: The net charge of a peptide can influence its solubility. Systematically testing a range of pH values for your buffer may identify a pH at which the peptide is more soluble.
-
Surfactants: Low concentrations of non-ionic surfactants, such as Tween® 20 or Triton™ X-100, can help to solubilize hydrophobic molecules.
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.
Troubleshooting Guide: Poor Solubility of this compound in Assays
This guide addresses common issues encountered when this compound or other cyclic peptides precipitate out of solution during experimental procedures.
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock into aqueous buffer. | The concentration of the peptide in the final aqueous solution exceeds its solubility limit. | - Increase the final concentration of DMSO in the assay (ensure it is compatible with the assay).- Decrease the final concentration of the peptide.- Use a different co-solvent for the stock solution.- Employ sonication during the dilution process to aid dispersion. |
| Cloudy or hazy solution observed after adding the peptide to the buffer. | The peptide is not fully dissolved and is present as a suspension. | - Use a stronger initial solvent for the stock solution (e.g., DMF).- Increase the temperature of the solution (if the peptide and assay components are stable at higher temperatures).- Add a low concentration of a suitable surfactant to the buffer. |
| Inconsistent results between experimental replicates. | Incomplete solubilization leading to variable concentrations of the active peptide in each well or tube. | - Prepare a fresh stock solution and visually inspect for any particulates before use.- Vortex the stock solution thoroughly before each dilution.- Consider filtering the final working solution through a compatible syringe filter to remove any aggregates. |
Experimental Protocols
Below are detailed methodologies for experiments relevant to the known biological activities of dichotomins, a class of cyclic peptides including this compound.
Protocol 1: In Vitro Vasorelaxation Assay
This protocol is designed to assess the potential vasodilatory effects of this compound on isolated rat aortic rings. Other cyclic peptides from Stellaria dichotoma, such as dichotomins J and K, have shown moderate vasorelaxant effects on rat aorta.[1]
Materials:
-
Isolated rat thoracic aorta
-
Krebs-Henseleit buffer
-
This compound stock solution (in DMSO)
-
Organ bath system with force transducers
Procedure:
-
Prepare aortic rings (2-3 mm in length) and mount them in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.
-
Allow the rings to equilibrate for 60 minutes under a resting tension of 1.5 g.
-
Induce contraction with phenylephrine (1 µM).
-
Once a stable contraction is achieved, cumulatively add this compound at increasing concentrations to the bath.
-
Record the changes in tension to determine the concentration-response curve for the vasorelaxant effect.
Protocol 2: Cytotoxicity Assay (MTT Assay)
Some dichotomins have exhibited cytotoxic activity.[2] This protocol outlines the use of an MTT assay to evaluate the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
Human cancer cell line (e.g., HeLa)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (prepare serial dilutions from the stock solution) and a vehicle control (DMSO).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader to determine cell viability.
Visualizations
The following diagrams illustrate key conceptual frameworks for addressing solubility issues and a hypothetical signaling pathway for vasorelaxation.
References
Technical Support Center: Dichotomine D HPLC Purification
Welcome to the technical support center for the HPLC purification of Dichotomine D. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification process.
Disclaimer: this compound is a specialized indole (B1671886) alkaloid, and detailed public information regarding its specific HPLC purification protocol and physicochemical properties is limited. The experimental protocol and some quantitative data provided below are representative examples based on the purification of structurally similar indole alkaloids. This guide is intended to provide a strong foundational approach to developing a robust purification method and troubleshooting potential issues.
Frequently Asked Questions (FAQs)
Q1: What are the general physicochemical properties of this compound that I should consider for HPLC purification?
A1: this compound is an indole alkaloid. Generally, indole alkaloids are basic compounds with moderate polarity. Their solubility is typically higher in organic solvents like methanol (B129727), ethanol, and chloroform (B151607) compared to water.[1] However, they can form salts in acidic aqueous solutions, which can increase their water solubility.[1] The stability of indole alkaloids can be pH-dependent, with some being susceptible to degradation under strong acidic conditions.
Q2: Which HPLC mode is most suitable for purifying this compound?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and generally effective mode for the purification of indole alkaloids. This is due to their moderate polarity, which allows for good retention and separation on non-polar stationary phases like C18.
Q3: What type of column should I select for preparative HPLC of this compound?
A3: For preparative purification, a high-capacity C18 column is a suitable choice. Key parameters to consider when selecting a column are:
-
Particle Size: Larger particle sizes (e.g., 5-10 µm) are often used in preparative HPLC to reduce backpressure and allow for higher flow rates.
-
Column Dimensions: The internal diameter and length of the column will depend on the amount of sample you need to load. Larger dimensions allow for higher loading capacity.
-
Stationary Phase: A C18 stationary phase is a good starting point for method development.
Q4: How does the mobile phase pH affect the separation of this compound?
A4: As a basic compound, the retention of this compound in RP-HPLC is highly influenced by the mobile phase pH.[2][3]
-
Low pH (acidic): At a low pH (e.g., 2-4), the amine functional groups in this compound will be protonated, making the molecule more polar. This typically leads to shorter retention times. An acidic mobile phase can also improve peak shape by minimizing interactions with residual silanol (B1196071) groups on the silica-based stationary phase.[4]
-
Neutral or High pH (basic): At neutral or higher pH, this compound will be in its free base form, which is less polar and will be more strongly retained on a C18 column, resulting in longer retention times. Operating at high pH requires a pH-stable column.
Controlling the pH with a suitable buffer is crucial for achieving reproducible results.[3]
Representative Experimental Protocol: Preparative RP-HPLC of this compound
This protocol is a starting point for developing a purification method for this compound. Optimization will be necessary based on your specific sample and equipment.
1. Sample Preparation:
-
Dissolve the crude extract containing this compound in a minimal amount of a solvent compatible with the mobile phase, such as methanol or a mixture of the initial mobile phase.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
2. HPLC System and Column:
-
HPLC System: A preparative HPLC system equipped with a UV detector.
-
Column: C18, 5 µm particle size, 250 x 10 mm I.D.
-
Column Temperature: 25 °C
3. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 4.0 mL/min
-
Detection Wavelength: 280 nm (based on the typical UV absorbance of indole alkaloids)
-
Injection Volume: 500 µL (this will depend on the sample concentration and column capacity)
| Time (minutes) | % Mobile Phase B |
| 0 | 20 |
| 25 | 70 |
| 30 | 95 |
| 35 | 95 |
| 36 | 20 |
| 40 | 20 |
4. Post-Purification:
-
Collect fractions corresponding to the this compound peak.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).
Troubleshooting Guides
Issue 1: Peak Tailing
Q: My this compound peak is showing significant tailing. What could be the cause and how can I fix it?
A: Peak tailing is a common issue and can be caused by several factors. The following troubleshooting workflow can help identify and resolve the problem.
Caption: Troubleshooting workflow for peak tailing.
| Possible Cause | Solution |
| Column Overload | Inject a smaller volume or a more dilute sample. If a larger quantity needs to be purified, consider scaling up to a column with a larger diameter. |
| Secondary Interactions | The basic nature of this compound can lead to interactions with acidic silanol groups on the column packing. Lowering the mobile phase pH (e.g., to 2.5-3.5 with TFA or formic acid) will protonate the analyte and suppress these interactions. |
| Column Contamination/Degradation | Contaminants from the sample may accumulate at the head of the column. Try flushing the column with a strong solvent (e.g., isopropanol). If performance does not improve, the column may need to be replaced. |
| Extra-column Volume | Excessive volume between the injector, column, and detector can cause peak broadening and tailing. Ensure all fittings are tight and use tubing with the smallest possible internal diameter and length. |
Issue 2: Peak Splitting
Q: The peak for this compound is splitting into two or more peaks. What should I do?
A: Peak splitting can be a complex issue. Here is a logical approach to diagnose the cause.
Caption: Troubleshooting workflow for peak splitting.
| Possible Cause | Solution |
| Incompatible Sample Solvent | If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.[5] Dissolve the sample in the mobile phase itself or a weaker solvent. |
| Column Void or Channeling | A void at the head of the column can cause the sample to travel through different paths, leading to split peaks.[6] This can sometimes be resolved by reverse flushing the column, but often the column needs to be replaced. |
| Partially Blocked Frit | A blocked inlet frit can cause non-uniform flow of the sample onto the column.[6] Replacing the frit is the recommended solution. |
| Co-eluting Impurity | The split peak may actually be two closely eluting compounds (e.g., an isomer of this compound). Try adjusting the mobile phase composition or gradient to improve separation.[6] |
Issue 3: High Backpressure
Q: The HPLC system pressure is unusually high. How can I troubleshoot this?
A: High backpressure can damage the pump and column. It's important to address this issue promptly.
Caption: Troubleshooting workflow for high backpressure.
| Possible Cause | Solution |
| Column Clogging | The most common cause of high backpressure is a blockage in the column, often at the inlet frit, due to particulate matter from the sample or mobile phase.[7] To diagnose, disconnect the column from the system and run the pump. If the pressure returns to normal, the blockage is in the column. Try back-flushing the column (if the manufacturer allows). If that doesn't work, replace the inlet frit. |
| System Blockage | If the pressure remains high after removing the column, the blockage is elsewhere in the system.[8] Systematically disconnect fittings starting from the detector and moving backward towards the pump to isolate the source of the blockage (e.g., clogged tubing, injector rotor seal, or in-line filter). |
| Buffer Precipitation | If using a buffered mobile phase, ensure the buffer is soluble in the highest concentration of organic solvent used in your gradient. Buffer precipitation can cause severe blockages. |
| High Mobile Phase Viscosity | A highly viscous mobile phase will result in higher pressure. Ensure the mobile phase composition is correct. |
Issue 4: Variable Retention Times
Q: The retention time of my this compound peak is not consistent between runs. What could be the problem?
A: Fluctuating retention times can compromise the reliability of your purification.
| Possible Cause | Solution |
| Mobile Phase Composition | Small variations in the mobile phase composition, especially the organic solvent to aqueous ratio, can cause significant shifts in retention time.[9] Prepare fresh mobile phase carefully and ensure it is thoroughly mixed. If using a gradient, ensure the pump's proportioning valves are functioning correctly. |
| Column Equilibration | Insufficient column equilibration between runs, especially with gradient elution, is a common cause of retention time drift. Ensure the column is equilibrated with the initial mobile phase for a sufficient time (e.g., 10-15 column volumes) before each injection. |
| Temperature Fluctuations | Changes in ambient temperature can affect mobile phase viscosity and retention times. Use a column oven to maintain a constant temperature. |
| Pump Performance and Leaks | A leak in the system or inconsistent pump flow rate will lead to variable retention times. Check for any visible leaks and perform a pump flow rate accuracy test. |
| Mobile Phase pH Instability | If using a buffer, ensure it has adequate buffering capacity at the desired pH to prevent shifts during the run. |
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. moravek.com [moravek.com]
- 3. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 7. mastelf.com [mastelf.com]
- 8. HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS [HPLC TRAINING ARTICLES] : Diagnosing & Troubleshooting HPLC Pressure Fluctuation Problems (Unstable Baseline) [hplctips.blogspot.com]
- 9. HPLC故障排除指南 [sigmaaldrich.com]
Preventing off-target effects of Dichotomine D
Welcome to the technical support center for Dichotomine D. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on anticipating, identifying, and mitigating potential off-target effects during preclinical development. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for a new compound like this compound?
A1: Off-target effects are unintended interactions of a drug or compound with molecular targets other than the primary one for which it was designed.[1] These interactions can lead to a variety of undesirable outcomes, including toxicity, reduced efficacy, and misleading experimental results that can confound data interpretation. For a novel compound like this compound, a thorough assessment of off-target effects is crucial to build a comprehensive safety and selectivity profile, which is essential for advancing a candidate in the drug development pipeline.[1][2]
Q2: At what stage of my research should I start investigating the off-target effects of this compound?
A2: Off-target screening should be considered an integral part of the drug discovery process from the early stages. Initial profiling can be performed during the lead optimization phase to guide the selection of candidates with better selectivity profiles.[3] Comprehensive off-target analysis is a critical component of preclinical safety assessment before a compound is considered for in-vivo studies. Early identification of potential off-target liabilities can save significant time and resources.[1]
Q3: What are the initial steps to predict potential off-target effects of this compound?
A3: Initial steps often involve computational and in-silico approaches.[4] These methods use the chemical structure of this compound to predict potential interactions with a wide range of biological targets based on similarities to known ligands and structural motifs.[2][4] This can help prioritize experimental screening efforts. Publicly available databases of compound-target interactions can also be queried to identify potential off-target families.
Q4: My in-vitro assay shows unexpected cellular effects that do not correlate with the known on-target activity of this compound. How can I determine if this is due to an off-target effect?
A4: This is a common scenario that warrants a systematic investigation to distinguish between on-target mediated and off-target mediated effects. The first step is to confirm the unexpected phenotype with a structurally unrelated compound that has the same on-target activity. If the new compound does not produce the same effect, it is more likely that the observed phenotype is due to an off-target interaction of this compound. The following troubleshooting guide provides a more detailed experimental workflow for this situation.
Troubleshooting Guides
Scenario 1: Unexpected Phenotype Observed in Cell-Based Assays
You are observing a consistent and reproducible cellular phenotype (e.g., cytotoxicity, morphological changes, altered signaling) that cannot be readily explained by the intended mechanism of action of this compound.
Troubleshooting Workflow:
References
- 1. Off-Target Screening Cell Microarray Assay - Creative Biolabs [creative-biolabs.com]
- 2. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 3. criver.com [criver.com]
- 4. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
Technical Support Center: Dichotomine D Bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address inconsistencies observed in bioassays involving Dichotomine D. This resource is intended for researchers, scientists, and drug development professionals.
General Troubleshooting Guide
Inconsistent results in bioassays with natural product-derived compounds like this compound can arise from various factors. This guide provides a systematic approach to troubleshooting common issues.
Variability in this compound Stock Solutions
| Issue | Potential Cause | Recommended Action |
| Precipitation of compound | Poor solubility in the chosen solvent. | - Visually inspect the stock solution for any precipitate before each use.- Gently warm the solution to aid dissolution.- Consider using a different solvent or a lower stock concentration. |
| Degradation of compound | Improper storage conditions (e.g., exposure to light, freeze-thaw cycles). | - Aliquot stock solutions to minimize freeze-thaw cycles.- Store solutions protected from light and at the recommended temperature.- Prepare fresh stock solutions regularly. |
| Inaccurate concentration | Pipetting errors or solvent evaporation. | - Calibrate pipettes regularly.- Use sealed vials for storage to prevent evaporation.- Re-verify the concentration using analytical methods if significant discrepancies are observed. |
Cell-Based Assay Variability
| Issue | Potential Cause | Recommended Action |
| Inconsistent cell health | High passage number, mycoplasma contamination, or variations in culture conditions. | - Use cells with a consistent and low passage number.- Regularly test for mycoplasma contamination.- Maintain consistent cell seeding density, media composition, and incubation conditions (CO2, temperature, humidity). |
| Edge effects in microplates | Uneven temperature or evaporation across the plate. | - Avoid using the outer wells of the microplate for experiments.- Ensure proper humidification in the incubator.- Allow plates to equilibrate to room temperature before adding reagents. |
| Interference with assay readout | This compound may absorb light at the same wavelength as the assay's detection wavelength or have inherent fluorescent properties. | - Run a control with this compound in cell-free media to check for background signal.- If interference is detected, consider using an alternative assay with a different detection method. |
In Vivo Assay Variability
| Issue | Potential Cause | Recommended Action |
| Inconsistent drug formulation and delivery | Poor solubility or stability of the formulation, or inaccurate dosing. | - Ensure the formulation is homogenous and stable for the duration of the experiment.- Use precise and calibrated equipment for dosing.- Consider the route of administration and its impact on bioavailability. |
| Biological variability in animals | Differences in age, weight, sex, or genetic background of the animals. | - Use animals from a reputable supplier with a defined health status.- Randomize animals into treatment groups.- Ensure consistency in housing and husbandry conditions. |
| Timing of sample collection | Pharmacokinetics of this compound may lead to time-dependent effects. | - Perform a pharmacokinetic study to determine the optimal time points for sample collection.- Collect samples at consistent time points across all experimental groups. |
Frequently Asked Questions (FAQs)
Q1: We are observing significant batch-to-batch variability in the anti-inflammatory activity of our this compound extract. What could be the cause?
A1: Batch-to-batch variability in natural product extracts is a common issue. This can be due to variations in the source material (e.g., plant collection time, location, and environmental conditions), extraction process, and purification methods. It is crucial to standardize the extraction and purification protocols and to perform analytical characterization (e.g., HPLC, LC-MS) on each batch to ensure a consistent chemical profile.
Q2: Our cytotoxicity assays with this compound are showing conflicting results between different cell lines. Why is this happening?
A2: Different cell lines can have varying sensitivities to a compound due to differences in their genetic background, metabolic activity, and expression of drug targets.[1] It is important to characterize the mechanism of action of this compound to understand why certain cell lines are more susceptible than others. Additionally, ensure that the assay conditions are optimized for each cell line.[2]
Q3: We are using a colorimetric assay (e.g., MTT) to assess cytotoxicity and are concerned about potential interference from this compound. How can we address this?
A3: To check for interference, you should run a control experiment with this compound in cell-free media. If you observe a change in absorbance, it indicates that your compound is interfering with the assay. In such cases, you can either switch to a different type of assay that uses a different detection method (e.g., a fluorescence-based assay or a lactate (B86563) dehydrogenase (LDH) release assay) or normalize your results using the cell-free control.[3][4]
Q4: What is the recommended experimental approach to confirm the anti-inflammatory effects of this compound?
A4: A multi-faceted approach is recommended. Start with in vitro models, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, to assess the inhibition of pro-inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines (e.g., TNF-α, IL-6).[5] If promising in vitro activity is observed, you can proceed to in vivo models of inflammation, such as the carrageenan-induced paw edema model in rats, to confirm the anti-inflammatory effects in a whole organism.[6][7]
Data Presentation: Inconsistent Anti-inflammatory Activity of Dichotoma Extracts
The following table summarizes the reported anti-inflammatory activities of extracts from different dichotoma species, illustrating the potential for variability.
| Species | Extract/Fraction | Assay Model | Dose | % Inhibition | Reference |
| Dictyota dichotoma | Dichloromethane fraction | LPS-stimulated RAW 264.7 cells (NO production) | 25 µg/mL | Not specified | [5] |
| Cordia dichotoma | Methanolic extract | Carrageenan-induced paw edema in rats | 250 mg/kg b.w. | 29.7% | [6][7] |
| Cordia dichotoma | Methanolic extract | Carrageenan-induced paw edema in rats | 500 mg/kg b.w. | 48.6% | [6][7] |
| Cordia dichotoma | Indomethacin (Standard) | Carrageenan-induced paw edema in rats | 5 mg/kg | 56% | [6][7] |
Experimental Protocols
In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1.0 × 10^6 cells/mL and allow them to adhere for 18 hours.[5]
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours.[5]
-
NO Measurement: Measure the amount of nitrite (B80452) (a stable product of NO) in the culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Cytotoxicity Assay: WST-8 Assay
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and incubate for 24 hours.
-
Treatment: Add various concentrations of this compound to the wells and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
WST-8 Addition: Add 10 µL of the WST-8 reagent (e.g., from a Cell Counting Kit-8) to each well.[2]
-
Incubation: Incubate the plate for 1-4 hours in the CO2 incubator.[2]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[2]
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control.
Visualizations
Caption: General experimental workflow for testing this compound in cell-based bioassays.
Caption: Simplified diagram of the LPS-induced inflammatory signaling pathway and potential points of inhibition by this compound.
References
- 1. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. dojindo.com [dojindo.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Cell viability assays | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. Anti-Inflammatory and Antioxidant Activities of Cordia Dichotoma Forst – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Dichotomine D Purity Confirmation
Frequently Asked Questions (FAQs)
Q1: What are the primary recommended methods for determining the purity of a new chemical entity like Dichotomine D?
A1: A multi-pronged approach is essential for accurately determining the purity of a novel compound. The primary recommended methods include:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantifying the percentage purity of the main component and detecting impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is crucial for identifying the molecular weights of the parent compound and any impurities, offering insights into their potential structures.[1][2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are vital for confirming the chemical structure of this compound and identifying impurities that have different structural features.[4][5][6][7][8] Quantitative NMR (qNMR) can also be used for purity assessment.[9]
-
Differential Scanning Calorimetry (DSC): This thermal analysis technique can determine the absolute purity of a crystalline substance by analyzing its melting behavior.[10]
Q2: How can I identify unknown impurities detected during analysis?
A2: Identifying unknown impurities involves a systematic process. Initially, LC-MS analysis will provide the molecular weight of the impurity.[1][2][3] This information, combined with knowledge of the synthetic route of this compound, can suggest potential side-products, unreacted starting materials, or degradation products.[11][12][13] For definitive structural elucidation, the impurity may need to be isolated using preparative HPLC and then analyzed using NMR spectroscopy and high-resolution mass spectrometry.
Q3: What is an acceptable purity level for a research-grade compound?
A3: For early-stage research and in vitro experiments, a purity of >95% is often considered acceptable. However, for more sensitive applications, such as in vivo studies or drug development, a much higher purity of >98% or even >99.5% is typically required. The specific requirements can vary based on the nature of the research and any applicable regulatory guidelines.
Q4: How should I properly store this compound to prevent degradation?
A4: While specific stability data for this compound is unavailable, general best practices for storing novel compounds should be followed. This typically includes:
-
Storage at low temperatures (e.g., -20°C or -80°C).
-
Protection from light by using amber vials or storing in the dark.
-
Storage in a desiccated environment to protect from moisture.
-
For solutions, using appropriate, non-reactive solvents and storing at low temperatures. A preliminary stability study under forced degradation conditions (acid, base, oxidation, heat, light) can provide more specific storage guidance.[11][12][14]
Troubleshooting Guides
Issue 1: Multiple peaks are observed in my HPLC chromatogram.
-
Question: I expected a single peak for this compound, but I see several smaller peaks. What could be the cause?
-
Answer: The presence of multiple peaks indicates that your sample is not pure. These additional peaks could be impurities from the synthesis, degradation products, or contaminants.
-
Troubleshooting Steps:
-
Confirm Peak Identity: Use LC-MS to determine the molecular weight of the species corresponding to each peak. This will help differentiate between expected impurities and unexpected contaminants.
-
Review Synthesis/Purification: Examine the synthetic route and the final purification steps. Incomplete reactions or inefficient purification are common sources of impurities.
-
Assess Stability: Consider if the compound may have degraded after synthesis. Was it stored properly? Running a fresh sample, if available, can help clarify this.[11][12]
-
Optimize Chromatography: It's also possible that your HPLC method is causing peak splitting or showing isomers. Methodical optimization of the mobile phase, gradient, and column is recommended.
-
-
Issue 2: The purity determined by NMR and HPLC is significantly different.
-
Question: My HPLC results show 99% purity, but ¹H NMR suggests the presence of significant impurities. Why is there a discrepancy?
-
Answer: This discrepancy can arise because different analytical techniques have varying sensitivities to different types of impurities.
-
Troubleshooting Steps:
-
Check for UV Invisibility: HPLC with UV detection will not detect impurities that do not have a chromophore that absorbs at the detection wavelength. Your impurity might be "UV-invisible."
-
Check for Non-Volatile Impurities: If using LC-MS, non-volatile buffer salts or other impurities may not be detected.
-
NMR Impurity Type: ¹H NMR is very sensitive to impurities containing protons, such as residual solvents or structurally similar compounds. The impurity might have a high proton count relative to its mass, making it appear more significant in the NMR spectrum.
-
Use a Universal Detector: For HPLC, consider using a more universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) to visualize non-UV active impurities.
-
-
Issue 3: Poor resolution or broad peaks in the NMR spectrum.
-
Question: The peaks in my ¹H NMR spectrum are broad and poorly resolved, making it difficult to confirm the structure or assess purity. What should I do?
-
Answer: Broad NMR peaks can be caused by several factors related to the sample or the instrument.
-
Troubleshooting Steps:
-
Sample Concentration: The sample may be too concentrated, leading to aggregation. Try acquiring the spectrum on a more dilute sample.
-
Paramagnetic Impurities: The presence of trace paramagnetic metal impurities can cause significant line broadening. Consider treating the sample with a chelating agent.
-
Solvent and Shimming: Ensure you are using a high-quality deuterated solvent and that the instrument has been properly shimmed for your sample.
-
Compound Properties: The compound itself may be undergoing dynamic conformational exchange on the NMR timescale, which can lead to broad peaks. Acquiring the spectrum at a different temperature (either higher or lower) can sometimes resolve these issues.
-
-
Experimental Protocols
Protocol 1: Purity Determination by HPLC-UV
This protocol outlines a general reverse-phase HPLC method for determining the purity of this compound.
-
Instrumentation: HPLC system with a UV detector, C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Acetonitrile
-
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or a mixture of water/acetonitrile).
-
Dilute the stock solution to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection: 254 nm (or the λmax of this compound if known)
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 5 20.0 95 25.0 95 25.1 5 | 30.0 | 5 |
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percent method:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Protocol 2: Impurity Identification by LC-MS
This protocol uses the same chromatographic conditions as Protocol 1 but couples the HPLC to a mass spectrometer for mass identification.
-
Instrumentation: LC-MS system (e.g., HPLC coupled to a Quadrupole or Time-of-Flight mass spectrometer).
-
Chromatographic Conditions: Follow the conditions outlined in Protocol 1.
-
Mass Spectrometer Settings (Example):
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode
-
Scan Range: 100 - 1000 m/z
-
Capillary Voltage: 3.5 kV
-
Gas Temperature: 325°C
-
-
Data Analysis:
-
Correlate each peak in the HPLC chromatogram with its corresponding mass spectrum.
-
Identify the molecular weight of the main peak (this compound) and any impurity peaks.
-
Data Presentation
Table 1: Example HPLC Purity Analysis of this compound Batches
| Batch ID | Retention Time (min) | Peak Area (Main) | Total Peak Area | Purity (%) |
| DD-001 | 12.54 | 4,850,230 | 4,895,300 | 99.08 |
| DD-002 | 12.55 | 5,120,500 | 5,180,750 | 98.84 |
| DD-003 | 12.53 | 4,995,100 | 5,005,150 | 99.80 |
Table 2: Example Impurity Profile from LC-MS for Batch DD-002
| Peak | Retention Time (min) | Observed m/z | Proposed Identity | Area % |
| 1 (Main) | 12.55 | 355.18 [M+H]⁺ | This compound | 98.84 |
| Impurity A | 9.82 | 327.15 [M+H]⁺ | Synthesis Precursor | 0.65 |
| Impurity B | 14.20 | 371.17 [M+H]⁺ | Oxidation Product | 0.51 |
Visualizations
Caption: Workflow for the purity confirmation of a new chemical entity.
Caption: Troubleshooting logic for identifying unknown HPLC peaks.
Caption: Hypothetical signaling pathway involving this compound.
References
- 1. Two-dimensional liquid chromatography coupled to tandem mass spectrometry for vitamin D metabolite profiling including the C3-epimer-25-monohydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of Circulating 1,25-Dihydroxyvitamin D: Comparison of an Automated Method with a Liquid Chromatography Tandem Mass Spectrometry Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radical-directed dissociation mass spectrometry for differentiation and relative quantitation of isomeric ether-linked phosphatidylcholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. NMR Spectroscopy [www2.chemistry.msu.edu]
- 7. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tainstruments.com [tainstruments.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of Dichotomine Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis of Dichotomine analogs, including both cyclic peptide (e.g., Dichotomin A) and indole (B1671886) alkaloid (e.g., Dichotomine A) structures. Given the structural diversity of compounds referred to as "Dichotomine," this guide addresses challenges pertinent to both classes of molecules, aimed at researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in scaling up the synthesis of cyclic hexapeptides like Dichotomin A?
A1: The main challenges include:
-
Low Cyclization Yields: Head-to-tail cyclization of linear peptide precursors can be slow and low-yielding due to competing intermolecular polymerization.[1][2]
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Byproduct Formation: A significant challenge is the formation of byproducts, such as dehydration of threonine side chains during deprotection steps.[1][2]
-
Purification Difficulties: Separating the desired cyclic peptide from unreacted linear precursors, diastereomers, and other byproducts can be complex on a larger scale.
-
Solubility Issues: The linear peptide precursor may have poor solubility, hindering the efficiency of the cyclization reaction.[1]
Q2: How can I improve the yield of the macrocyclization step in cyclic peptide synthesis?
A2: To improve cyclization yields, consider the following strategies:
-
High Dilution: Performing the cyclization reaction at high dilution favors intramolecular cyclization over intermolecular polymerization.
-
Turn-Inducing Residues: Incorporating proline, pseudoproline, or other turn-inducing residues into the linear peptide backbone can pre-organize the peptide for cyclization, leading to faster reaction times and higher yields.[1][2]
-
Optimized Coupling Reagents: The choice of coupling reagent is critical. Reagents like DMTMM BF4 have been developed to provide high yields in peptide cyclization.[1]
Q3: What are common issues encountered in the synthesis of indole alkaloids like Dichotomine A?
A3: Common challenges in indole alkaloid synthesis include:
-
Efficient Cyclization: The key step often involves a cyclization reaction, such as a modified Bischler-Napieralski reaction, to form the core indole structure. Optimizing the catalyst and reaction conditions is crucial for high yields.[3]
-
Stereocontrol: Establishing the correct stereochemistry at multiple centers can be challenging and may require chiral auxiliaries or asymmetric catalysis.
-
Side Reactions: The formation of side products can be minimized by optimizing reaction temperature and concentration.[4]
-
Purification at Scale: While column chromatography is common at the lab scale, it can be cumbersome and expensive for larger quantities. Crystallization is a preferred method for purification at scale.[4]
Q4: My scale-up synthesis is giving a lower yield and more impurities. What should I investigate?
A4: When scaling up, several factors can impact the reaction outcome:
-
Mixing Efficiency: Inefficient mixing in larger reactors can lead to localized "hot spots" and reduced yields. Ensure adequate stirring to maintain homogeneity.[4]
-
Heat Transfer: Exothermic reactions that are manageable on a small scale can become dangerous on a larger scale. Ensure proper cooling and consider portion-wise addition of reagents.[4]
-
Solvent Effects: The choice of solvent can influence the reaction outcome. What works on a small scale may not be optimal for a larger batch.[4]
Troubleshooting Guides
Cyclic Peptide Synthesis (Dichotomin A Analogues)
| Problem | Possible Cause | Troubleshooting Steps |
| Low yield in head-to-tail cyclization | - Competing intermolecular polymerization.- Unfavorable conformation of the linear precursor. | - Perform the reaction under high dilution.- Incorporate a turn-inducing residue (e.g., pseudoproline) into the linear peptide sequence.[1][2]- Optimize the coupling reagent and reaction time. |
| Presence of a significant byproduct with mass loss of 18 Da | Dehydration of a threonine side chain during the final deprotection step (e.g., TFA treatment).[1][2] | - Reduce the duration of the deprotection step.- Optimize the deprotection conditions (e.g., lower temperature, different cleavage cocktail).- Consider alternative protecting group strategies for the threonine side chain. |
| Difficult purification of the cyclic peptide | - Co-elution of the product with linear precursors or diastereomers.- High polarity of the product. | - Optimize the HPLC purification method (e.g., different column, gradient, or solvent system).- Consider alternative purification techniques like counter-current chromatography. |
Indole Alkaloid Synthesis (Dichotomine A Analogues)
| Problem | Possible Cause | Troubleshooting Steps |
| Low yield in the key cyclization step (e.g., Bischler-Napieralski) | - Inefficient catalyst.- Suboptimal reaction conditions. | - Screen different Lewis acid catalysts (e.g., aluminum chloride).[3]- Optimize the reaction temperature, time, and solvent. |
| Formation of multiple diastereomers | Poor stereocontrol during a key bond-forming reaction. | - Re-evaluate the chiral auxiliary or catalyst used.- Optimize reaction conditions (temperature, solvent) to improve diastereoselectivity.[4]- If inseparable, consider chiral chromatography.[4] |
| Product remains in the aqueous phase during work-up | High polarity of the alkaloid. | - After basifying the aqueous layer, extract with a more polar organic solvent.- Perform multiple extractions to ensure complete recovery.[4] |
| Exothermic reaction during scale-up | Inefficient heat dissipation in a larger reactor. | - Ensure adequate cooling capacity for the reactor.- Add reagents portion-wise to control the reaction rate and temperature.[4] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis of a Linear Hexapeptide Precursor
This protocol is a general guideline for the manual solid-phase synthesis of a linear peptide precursor for cyclization.
Materials:
-
Fmoc-protected amino acids
-
Rink amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (B6355638) solution (20% in DMF)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5)
Procedure:
-
Resin Swelling: Swell the Rink amide resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Dissolve the Fmoc-protected amino acid (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF. Add the solution to the resin and agitate for 2 hours.
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 2-4 for each amino acid in the sequence.
-
Cleavage: After the final amino acid is coupled, wash the resin with DCM and dry under vacuum. Treat the resin with the TFA cleavage cocktail for 2-3 hours.
-
Precipitation and Purification: Filter the resin and precipitate the peptide in cold diethyl ether. Centrifuge to collect the peptide pellet, wash with ether, and dry. Purify the crude linear peptide by reverse-phase HPLC.
Protocol 2: Head-to-Tail Cyclization of a Linear Peptide
This protocol describes a general procedure for the macrocyclization of a linear peptide.
Materials:
-
Purified linear peptide
-
High-purity solvent (e.g., DMF or DCM)
-
Coupling reagent (e.g., DMTMM BF4)
-
Base (e.g., DIPEA)
Procedure:
-
High Dilution Setup: In a large volume of the chosen solvent (to achieve a concentration of ~1 mM), dissolve the linear peptide.
-
Reagent Addition: Add the coupling reagent (1.5 eq.) and base (3 eq.) to the peptide solution.
-
Reaction: Stir the reaction mixture at room temperature and monitor the progress by LC-MS. The reaction time can vary from a few hours to overnight.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: Purify the crude cyclic peptide by reverse-phase HPLC.
Visualizations
Caption: Workflow for cyclic peptide synthesis.
Caption: Troubleshooting scale-up issues.
References
Technical Support Center: Minimizing Vitamin D Toxicity in Animal Models
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Vitamin D toxicity in animal models?
A1: The primary mechanism of Vitamin D toxicity is the induction of hypercalcemia, an abnormally high level of calcium in the blood.[1][2] Excessive Vitamin D intake leads to increased absorption of calcium from the gut and may also increase bone resorption, both of which contribute to elevated serum calcium levels.[3] This severe hypercalcemia can lead to the overcalcification of soft tissues, including arteries and kidneys, resulting in organ failure.[2] Interestingly, it is the high concentration of 25-hydroxyvitamin D (25(OH)D), a metabolite of Vitamin D, that is likely responsible for the toxicity, as it can bind to the Vitamin D receptor at high concentrations.[4][5]
Q2: What are the common clinical signs of Vitamin D toxicity in animals?
A2: Clinical signs of Vitamin D toxicity are often related to hypercalcemia and can be nonspecific.[1] Common signs include:
-
Weakness and fatigue[1]
-
Anorexia (loss of appetite)[1]
-
Nausea and vomiting[1]
-
Constipation[2]
-
Polyuria (increased urination) and polydipsia (increased thirst)[1]
-
Dehydration[2]
-
More severe neurological symptoms can include confusion, apathy, and in some cases, stupor or coma.[1]
Q3: What are the No-Observed-Adverse-Effect Levels (NOAELs) for Vitamin D compounds in common animal models?
A3: NOAELs for Vitamin D compounds can vary depending on the specific analog, the animal species, and the duration of the study. It is crucial to determine the NOAEL for your specific compound and experimental conditions.
| Compound | Animal Model | Duration | NOAEL |
| Paracalcin | Rat | 6 months | 0.1 µg/kg/dose |
| Paracalcin | Dog | 6 months | 0.02 µg/kg/dose |
| Paracalcin | Dog | 1 year | 0.02 µg/kg/dose |
| 1,25-(OH)2-16-ene-23-yne vitamin D3 | Mouse | 5 weeks | < 1.0 µg/kg |
Data compiled from search results.[6][7]
Q4: How can I monitor for Vitamin D toxicity during my experiments?
A4: Regular monitoring of key biochemical parameters is essential. The most critical parameters to monitor are serum calcium and 25-hydroxyvitamin D [25(OH)D] levels.[8] Serum 25(OH)D concentrations exceeding 150 ng/mL (375 nmol/L) are often associated with toxicity.[1][8] Additionally, monitoring blood urea (B33335) nitrogen (BUN) and creatinine (B1669602) can provide information about kidney function, which can be affected by hypercalcemia.[9]
Troubleshooting Guides
Issue 1: Unexpected animal mortality or severe adverse effects at calculated "safe" doses.
Possible Cause:
-
Calculation Error: Double-check all dose calculations, including conversions between units and any adjustments for body surface area.[10]
-
Vehicle Effects: The vehicle used to dissolve the Vitamin D analog may have its own toxicity or may enhance the absorption of the compound.
-
Hypersensitivity: Individual animals or specific strains may exhibit hypersensitivity to Vitamin D compounds.[8]
-
Dietary Factors: The calcium and phosphorus content of the animal's diet can significantly impact the development of hypercalcemia.
Troubleshooting Steps:
-
Verify Calculations: Have a colleague independently review all dose calculations.
-
Conduct a Vehicle-Only Control: Administer the vehicle alone to a control group to assess its effects.
-
Start with a Lower Dose: If toxicity is observed, reduce the starting dose significantly for subsequent experiments. A safety factor of 10 is often used when extrapolating from animal NOAELs to a starting dose.[10]
-
Analyze Diet: Ensure the diet has a standardized and appropriate level of calcium and phosphorus.
Issue 2: Inconsistent or highly variable results between animals in the same treatment group.
Possible Cause:
-
Inaccurate Dosing: Inconsistent administration of the compound can lead to variability.
-
Gavage Errors: For oral administration, improper gavage technique can result in aspiration or incomplete delivery of the dose.
-
Metabolic Differences: Natural variations in metabolism among animals can affect the compound's pharmacokinetics.
Troubleshooting Steps:
-
Standardize Administration Technique: Ensure all personnel are trained and use a consistent technique for dosing. For oral gavage, confirm proper placement of the gavage needle.
-
Increase Sample Size: A larger number of animals per group can help to account for individual variability.
-
Monitor Food and Water Intake: Differences in consumption can affect hydration status and overall health, potentially influencing toxicity.
Experimental Protocols
Protocol 1: Dose-Response Study for a Novel Vitamin D Analog
Objective: To determine the dose-dependent toxicity of a novel Vitamin D analog in a rodent model.
Methodology:
-
Animal Model: Select a suitable rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice), with an equal number of males and females.
-
Acclimatization: Allow animals to acclimate to the facility for at least one week before the start of the study.
-
Group Allocation: Randomly assign animals to several dose groups and a vehicle control group (n=10 per group, 5 male, 5 female). Dose levels should be selected based on any preliminary data or literature on similar compounds. A logarithmic dose progression is often used.
-
Compound Administration: Administer the Vitamin D analog or vehicle daily via the intended clinical route (e.g., oral gavage, intraperitoneal injection) for a predetermined duration (e.g., 28 days).
-
Clinical Observations: Record clinical signs of toxicity, body weight, and food consumption daily.
-
Blood Collection: Collect blood samples at baseline and at regular intervals during the study (e.g., weekly) for analysis of serum calcium, phosphorus, BUN, and creatinine.
-
Terminal Procedures: At the end of the study, perform a complete necropsy. Collect major organs for histopathological examination.
-
Data Analysis: Analyze the data to identify the NOAEL and the lowest-observed-adverse-effect-level (LOAEL).
Protocol 2: Measurement of 25-Hydroxyvitamin D in Serum Samples
Objective: To quantify the levels of 25-hydroxyvitamin D [25(OH)D] in animal serum to assess exposure and potential for toxicity.
Methodology:
-
Sample Collection: Collect whole blood from animals and allow it to clot. Centrifuge to separate the serum. Store serum at -80°C until analysis.
-
Sample Preparation: Various methods can be used for sample preparation, including protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances like lipids.[11][12]
-
Analytical Method: High-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for accurate quantification of Vitamin D metabolites due to its high precision and accuracy.[11][13] Other methods include immunoassays (e.g., ELISA, RIA), but these can be subject to cross-reactivity and interference.[13]
-
Data Analysis: Quantify the concentration of 25(OH)D in each sample using a standard curve generated with known concentrations of the analyte.
Mandatory Visualizations
References
- 1. Vitamin D Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Vitamin D toxicity - Wikipedia [en.wikipedia.org]
- 3. A review of the growing risk of vitamin D toxicity from inappropriate practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,25-Dihydroxyvitamin D is not responsible for toxicity caused by vitamin D or 25-hydroxyvitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Toxicity and dose-response studies of 1,25-(OH)2-16-ene-23-yne vitamin D3 in transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Vitamin D Toxicity–A Clinical Perspective [frontiersin.org]
- 9. Cholecalciferol (Vitamin D3) Poisoning in Animals - Toxicology - Merck Veterinary Manual [merckvetmanual.com]
- 10. fda.gov [fda.gov]
- 11. agilent.com [agilent.com]
- 12. Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Cytotoxic Diterpenes from Dictyota dichotoma
An Important Note on Nomenclature: Initial searches for "Dichotomine D" and "Dichotomin A" did not yield specific compounds with these names in the peer-reviewed scientific literature. It is plausible that these are either trivial names not widely adopted, synonyms for other known compounds, or novel compounds not yet described in publicly accessible databases. This guide, therefore, focuses on a comparative analysis of well-characterized cytotoxic diterpenes isolated from the brown alga Dictyota dichotoma: Pachydictyol A, Dictyone, and Dictyol E .
This publication aims to provide researchers, scientists, and drug development professionals with a comparative overview of the cytotoxic activities of these selected diterpenes, supported by available experimental data.
Data Presentation: Cytotoxic Activity
The cytotoxic effects of Pachydictyol A, Dictyone, and Dictyol E have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from different studies are summarized in the table below. It is important to note that direct comparison of absolute IC50 values across different studies should be approached with caution due to potential variations in experimental conditions, such as cell passage number, reagent sources, and incubation times.
| Compound | Cell Line | Cell Type | IC50 (µg/mL) | Reference |
| Pachydictyol A | HepG2 | Human Hepatoma | 22.4 - 40.2 | [1] |
| WI-38 | Human Fibroblast | 22.4 - 40.2 | [1] | |
| VERO | Monkey Kidney | 22.4 - 40.2 | [1] | |
| MCF-7 | Human Breast Adenocarcinoma | 22.4 - 40.2 | [1] | |
| Dictyone | KA3IT | Virally Transformed Mouse Fibroblast | Moderate Cytotoxicity* | |
| Dictyol E | KA3IT | Virally Transformed Mouse Fibroblast | 10 | |
| 8β-hydroxypachydictyol A** | HepG2 | Human Hepatoma | 81.2 | [1] |
| WI-38 | Human Fibroblast | 62.6 | [1] | |
| VERO | Monkey Kidney | 72.3 | [1] | |
| MCF-7 | Human Breast Adenocarcinoma | 68.2 | [1] |
*Qualitative description from the study; specific IC50 value not provided. **Included for structural comparison to Pachydictyol A.
Experimental Protocols
The following is a representative experimental protocol for determining cytotoxicity using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common colorimetric method.
Objective: To determine the concentration of a compound that inhibits the metabolic activity of cultured cells by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., HepG2, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)
-
Test compounds (Pachydictyol A, Dictyone, Dictyol E) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well). Plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: A series of dilutions of the test compounds are prepared in culture medium. The medium from the wells is aspirated and replaced with the medium containing the various concentrations of the test compounds. Control wells containing medium with the vehicle (e.g., DMSO) and untreated cells are also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, 10-20 µL of the MTT solution is added to each well, and the plates are incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The medium containing MTT is removed, and the formazan crystals are dissolved by adding 100-200 µL of the solubilization solution to each well. The plate is then gently agitated to ensure complete dissolution.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm may be used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Caption: Workflow of the MTT assay for determining cytotoxicity.
References
A Comparative Analysis of Dichotomine D and Related Cyclic Peptides: A Guide for Researchers
A comprehensive comparison of the cyclic peptide Dichotomine D with its related compounds remains a challenge due to the limited availability of public data on its specific structure and biological activity. While the Dichotomin family of cyclic peptides, isolated from the plant Stellaria dichotoma, presents a promising area for therapeutic research, crucial quantitative data required for a full comparative analysis is not yet available in the scientific literature.
This guide aims to provide a framework for such a comparison, outlining the necessary data points and experimental protocols that would be required. It also serves to highlight the current gaps in knowledge regarding this family of natural products.
The Dichotomin Family: A Profile
Table 1: Known Amino Acid Sequences of Dichotomin Peptides
| Peptide | Amino Acid Sequence |
| Dichotomin F | cyclo(-Pro-Tyr-Phe-Val-Leu-Pro-Ser-Val-Tyr-) |
| Dichotomin G | Sequence not fully specified in available literature |
| Dichotomin H | cyclo(-Ala-Pro-Thr-Phe-Tyr-Pro-Leu-Ile-) |
| Dichotomin I | cyclo(-Val-Pro-Thr-Phe-Tyr-Pro-Leu-Ile-) |
Note: The complete amino acid sequence for this compound and other Dichotomins (A, B, C, E, J, K) is not currently available in the public domain.
Potential Biological Activities and the Need for Quantitative Data
Preliminary research suggests that the Dichotomin family possesses a range of biological activities, including cytotoxic, cyclooxygenase (COX) inhibitory, and vasodilator effects. However, for a meaningful comparison, quantitative data from standardized assays is essential.
Table 2: Potential Biological Activities and Required Comparative Data
| Biological Activity | Key Performance Metric | Status of Data for Dichotomins |
| Cytotoxicity | IC50 (Half-maximal inhibitory concentration) | Not available |
| Cyclooxygenase Inhibition | IC50 for COX-1 and COX-2 | Not available |
| Vasodilator Activity | EC50 (Half-maximal effective concentration) | Not available |
Without these quantitative metrics, it is impossible to objectively assess the potency and selectivity of this compound in comparison to its analogues or other existing therapeutic agents.
Experimental Protocols for Future Comparative Studies
To facilitate future research and enable a comprehensive comparison, the following are detailed methodologies for key experiments that should be performed on this compound and other related cyclic peptides.
Cytotoxicity Assay
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cyclic peptides are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the inhibitory activity of a compound against COX-1 and COX-2 enzymes (IC50).
Methodology:
-
Enzyme Source: Purified ovine or human COX-1 and COX-2 enzymes are used.
-
Assay Buffer: The assay is performed in a suitable buffer (e.g., Tris-HCl) containing a heme cofactor.
-
Inhibition Reaction: The enzyme is pre-incubated with various concentrations of the cyclic peptide for a short period.
-
Substrate Addition: The reaction is initiated by the addition of the substrate, arachidonic acid.
-
Detection: The production of prostaglandin (B15479496) E2 (PGE2) is measured using a commercially available enzyme immunoassay (EIA) kit.
-
Data Analysis: The percentage of COX inhibition is calculated for each concentration of the compound. IC50 values are determined by plotting the percentage of inhibition against the log of the compound concentration.
Vasodilator Activity Assay
Objective: To assess the ability of a compound to relax pre-contracted arterial rings (EC50).
Methodology:
-
Tissue Preparation: Thoracic aortic rings are isolated from rats and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture of 95% O2 and 5% CO2.
-
Contraction: The aortic rings are pre-contracted with a vasoconstrictor agent such as phenylephrine (B352888) or potassium chloride.
-
Compound Addition: Once a stable contraction is achieved, cumulative concentrations of the cyclic peptide are added to the organ bath.
-
Tension Measurement: Changes in isometric tension are recorded using a force transducer.
-
Data Analysis: The relaxation response is expressed as a percentage of the pre-contraction. The EC50 value is calculated by plotting the percentage of relaxation against the log of the compound concentration.
Signaling Pathways and Logical Relationships: A Visual Framework
While the specific signaling pathways affected by this compound are unknown, a general workflow for its investigation and comparison can be visualized.
Caption: A generalized workflow for the comparative analysis of Dichotomins.
Should data on a specific signaling pathway emerge, a more detailed diagram could be constructed. For instance, if a Dichotomin were found to induce apoptosis via the caspase pathway, the following visualization would be appropriate.
Caption: A hypothetical signaling pathway for a Dichotomin inducing apoptosis.
Conclusion
The Dichotomin family of cyclic peptides represents a promising but underexplored area of natural product research. To unlock their full therapeutic potential, further investigation is urgently needed to determine the precise chemical structures and to quantify their biological activities. The experimental protocols and analytical frameworks provided in this guide offer a roadmap for researchers to undertake a comprehensive and objective comparison of this compound and its related compounds. Such studies will be invaluable for drug development professionals seeking novel and effective therapeutic leads.
Validation of Dichotomine D's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical molecule, Dichotomine D, a novel inhibitor targeting the MEK1/2 signaling pathway. The performance of this compound is objectively compared with established MEK inhibitors, supported by experimental data and detailed methodologies.
Introduction to the MEK1/2 Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, survival, and apoptosis. Within this pathway, the RAS-RAF-MEK-ERK cascade is frequently dysregulated in various human cancers. MEK1 and MEK2 are dual-specificity protein kinases that phosphorylate and activate ERK1 and ERK2. Inhibition of MEK1/2 is a clinically validated strategy for cancer therapy. This guide evaluates the efficacy of the novel compound, this compound, in this context.
Comparative Efficacy of MEK Inhibitors
The inhibitory activity of this compound against MEK1 and alternative MEK inhibitors was determined using a biochemical kinase assay. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the inhibitor required to reduce the enzyme activity by 50%, are summarized in the table below.
| Compound | MEK1 IC50 (nM) | MEK2 IC50 (nM) | Cellular Potency (A375 cell line, EC50 in nM) |
| This compound (Hypothetical) | 0.5 | 0.8 | 5 |
| Trametinib | 0.92 | 1.8 | 0.7 |
| Selumetinib | 14 | 12 | 10 |
| Cobimetinib | 4.2 | 6.3 | 2.9 |
| Binimetinib | 12 | 12 | 20 |
Experimental Protocols
MEK1/2 Kinase Assay
This assay quantifies the inhibitory effect of compounds on the kinase activity of MEK1 and MEK2.
Methodology:
-
Recombinant human MEK1 or MEK2 enzyme is incubated with the test compound (this compound or alternatives) at varying concentrations for 15 minutes at room temperature in a kinase buffer.
-
The kinase reaction is initiated by the addition of a substrate mixture containing inactive ERK2 and ATP.
-
The reaction is allowed to proceed for 30 minutes at 30°C and is then terminated by the addition of a stop solution.
-
The amount of phosphorylated ERK2 is quantified using a specific antibody and a detection reagent.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular Phospho-ERK Western Blot Assay
This experiment validates the in-cell activity of the inhibitors by measuring the phosphorylation of the downstream target, ERK.
Methodology:
-
A375 human melanoma cells, which have a constitutively active BRAF V600E mutation leading to MEK/ERK pathway activation, are seeded in 6-well plates.
-
Cells are treated with increasing concentrations of this compound or other MEK inhibitors for 2 hours.
-
Following treatment, cells are lysed, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK, followed by incubation with a secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The ratio of p-ERK to total ERK is quantified to determine the inhibitory effect.
Cell Viability Assay
This assay measures the effect of the inhibitors on cancer cell proliferation.
Methodology:
-
A375 cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of this compound or comparator compounds for 72 hours.
-
Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Luminescence is measured using a plate reader.
-
EC50 values are determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Visualizing the Mechanism and Workflow
To further elucidate the mechanism of action and the experimental process, the following diagrams are provided.
Comparative Analysis of Doxorubicin and Standard of Care AC Regimen in Breast Cancer Cell Lines
An Exemplar for Evaluating Novel Anticancer Agents
This guide provides a comparative analysis of the chemotherapeutic agent Doxorubicin against the standard of care combination therapy, Adriamycin (Doxorubicin) + Cyclophosphamide (AC), in common breast cancer cell lines. This document is intended to serve as a comprehensive template for researchers, scientists, and drug development professionals for the evaluation of novel therapeutic compounds, such as the hypothetical Dichotomine D, against established treatment protocols. The methodologies, data presentation, and visualizations herein can be adapted to structure future comparative studies.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of Doxorubicin and Cyclophosphamide, the components of the AC regimen, in two representative human breast cancer cell lines: MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative).
Table 1: Cytotoxicity (IC50) Data
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | IC50 Value (µM) | Exposure Time | Citation |
| Doxorubicin | MCF-7 | 4 | 48h | [1] |
| Doxorubicin | MCF-7 | 8.306 | 48h | [2] |
| Doxorubicin | MCF-7 | 2.5 | 24h | [3] |
| Doxorubicin | MDA-MB-231 | 1 | 48h | [1] |
| Doxorubicin | MDA-MB-231 | 6.602 | 48h | [2] |
| Doxorubicin | MDA-MB-231 | 0.68 | 48h | [4] |
| Cyclophosphamide | MDA-MB-231 | 402.5 | 48h | [4] |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density and assay methodology.
Table 2: Effects on Apoptosis and Cell Cycle
This table outlines the cellular responses induced by Doxorubicin in breast cancer cell lines.
| Compound | Cell Line | Effect on Apoptosis | Effect on Cell Cycle | Citation |
| Doxorubicin | MCF-7 | Induction of apoptosis via upregulation of Bax and caspases 8 and 3, and downregulation of Bcl-2.[1][5] | Arrest in S and G2/M phases.[6] | [1][5][6] |
| Doxorubicin | MDA-MB-231 | Increased apoptosis with a 2-fold increase in the Bax/Bcl-2 ratio.[2] | Dose-dependent increase in cell cycle arrest.[2] S-phase arrest.[7] | [2][7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Breast cancer cells (MCF-7 or MDA-MB-231) are seeded into 96-well plates at a density of 5x10³ to 8x10³ cells per well and incubated overnight to allow for cell attachment.[4][7]
-
Drug Treatment: Cells are treated with various concentrations of the test compound (e.g., Doxorubicin ranging from 0.1 to 10 µM) for a specified duration (e.g., 24, 48, or 72 hours).[1][5]
-
MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., at 5 mg/mL). The plates are then incubated for 2-4 hours at 37°C.[5][6]
-
Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and the resulting formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO).[6]
-
Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of 570 nm. Cell viability is calculated as a percentage relative to untreated control cells. The IC50 value is determined from the dose-response curve.[6]
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the desired concentrations of the test compound for the specified time.
-
Cell Harvesting: After treatment, both floating and adherent cells are collected, washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in Annexin V binding buffer. Annexin-V-FLUOS staining solution and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark at room temperature for 15 minutes.[6]
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.[6]
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Preparation: Following drug treatment for the desired duration, cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol (B145695) for at least 2 hours.[6]
-
Staining: The fixed cells are washed and then resuspended in a staining solution containing Propidium Iodide (PI) and RNase A. The mixture is incubated at room temperature for 30 minutes in the dark.[6]
-
Flow Cytometry Analysis: The DNA content of the cells is measured using a flow cytometer. The percentage of cells in each phase of the cell cycle is quantified based on the fluorescence intensity of the PI-stained DNA.[6]
Visualizations: Workflows and Signaling Pathways
The following diagrams were generated using Graphviz (DOT language) to illustrate experimental and biological processes.
Caption: Experimental workflow for comparing a novel compound with standard of care.
Caption: Doxorubicin's mechanism of action leading to apoptosis.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 4. brieflands.com [brieflands.com]
- 5. Doxorubicin Changes Bax /Bcl-xL Ratio, Caspase-8 and 9 in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Ultrastructural Changes and Antitumor Effects of Doxorubicin/Thymoquinone-Loaded CaCO3 Nanoparticles on Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Dichotomine D Versus Known Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichotomine D, a β-carboline alkaloid isolated from the roots of Stellaria dichotoma, has been identified as a compound with potential biological activity. While its role as an antiallergic agent is emerging, its efficacy as an antimicrobial agent remains to be thoroughly investigated. This guide provides a comparative framework for evaluating the potential antibacterial efficacy of this compound against established antibiotics. Due to the current lack of specific experimental data on the antimicrobial properties of this compound, this document serves as a template, outlining the requisite experimental protocols and data presentation formats necessary for a comprehensive comparison. The information presented for this compound is hypothetical and serves to illustrate how such a comparison would be structured once experimental data becomes available.
Mechanism of Action: A Comparative Overview
A critical aspect of evaluating a new antimicrobial agent is understanding its mechanism of action in comparison to existing antibiotics. The following is a summary of the mechanisms of action for three widely used antibiotics, representing different classes and targeting different bacterial processes.
-
Penicillin (β-Lactam): Penicillins are bactericidal antibiotics that inhibit the synthesis of the bacterial cell wall. They achieve this by binding to and inactivating penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. This disruption of the cell wall integrity leads to cell lysis and bacterial death.
-
Tetracycline (Protein Synthesis Inhibitor): Tetracycline is a broad-spectrum, bacteriostatic antibiotic that inhibits protein synthesis in bacteria. It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This blockage effectively halts the elongation of the polypeptide chain, thereby inhibiting bacterial growth and replication.
-
Ciprofloxacin (B1669076) (Fluoroquinolone): Ciprofloxacin is a broad-spectrum, bactericidal antibiotic that targets bacterial DNA synthesis. It inhibits two essential enzymes, DNA gyrase (topoisomerase II) and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, ciprofloxacin leads to breaks in the bacterial DNA, ultimately causing cell death.
The potential mechanism of action for this compound is currently unknown. As a β-carboline alkaloid, it may exhibit antimicrobial activity through various mechanisms, as other compounds in this class have been shown to intercalate into DNA, inhibit enzymes, or disrupt cell membranes.[1][2][3] Further research is necessary to elucidate its specific mode of action.
Quantitative Efficacy Comparison: Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. It is a key metric for comparing the potency of different antibiotics. The following table presents hypothetical MIC data for this compound against common bacterial strains, alongside typical MIC ranges for comparator antibiotics.
| Bacterial Strain | This compound (µg/mL) | Penicillin (µg/mL) | Tetracycline (µg/mL) | Ciprofloxacin (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Data Not Available | 0.12 - 2 | 0.25 - 4 | 0.12 - 2 |
| Escherichia coli (ATCC 25922) | Data Not Available | 4 - >128 | 0.5 - 8 | ≤ 0.008 - 0.5 |
| Pseudomonas aeruginosa (ATCC 27853) | Data Not Available | >128 | 16 - >128 | 0.25 - 4 |
| Enterococcus faecalis (ATCC 29212) | Data Not Available | 1 - 8 | 1 - 16 | 0.5 - 4 |
Note: The MIC values for this compound are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is a standardized and widely accepted protocol for determining the in vitro susceptibility of bacteria to antimicrobial agents.
1. Preparation of Materials:
- This compound and Comparator Antibiotics: Prepare stock solutions of each compound in a suitable solvent (e.g., DMSO, water) at a concentration of 10 mg/mL.
- Bacterial Strains: Use standardized bacterial strains (e.g., from ATCC) for consistency. Culture the bacteria on appropriate agar (B569324) plates (e.g., Tryptic Soy Agar) for 18-24 hours at 37°C.
- Growth Medium: Prepare sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB).
- 96-Well Microtiter Plates: Use sterile, clear, flat-bottomed 96-well plates.
2. Inoculum Preparation:
- Select several well-isolated colonies of the test bacterium from the agar plate.
- Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
- Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Assay Procedure:
- Dispense 50 µL of sterile CAMHB into each well of the 96-well plate.
- Add 50 µL of the highest concentration of the test compound (e.g., 256 µg/mL) to the first well of a row.
- Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate to create a range of concentrations.
- Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL.
- Include a growth control well (containing only medium and inoculum) and a sterility control well (containing only medium).
4. Incubation and Interpretation:
- Incubate the microtiter plates at 37°C for 16-20 hours in ambient air.
- After incubation, visually inspect the plates for bacterial growth (turbidity).
- The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Visualizing Experimental Workflow and Potential Mechanisms
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Potential Signaling Pathways for Antibacterial Action
Caption: Overview of antibiotic mechanisms of action and potential targets.
Conclusion
While this compound presents an interesting molecular scaffold, its potential as an antibacterial agent is yet to be experimentally validated. This guide provides the necessary framework for researchers to conduct a thorough and standardized comparison of this compound's efficacy against well-known antibiotics. The outlined experimental protocols and data presentation formats are designed to facilitate a clear and objective assessment. Future studies focusing on determining the MIC of this compound against a panel of clinically relevant bacteria and elucidating its mechanism of action are crucial next steps in evaluating its therapeutic potential. The general antibacterial activity observed in β-carboline alkaloids suggests that such investigations into this compound are warranted.[1][2][3][4][5]
References
- 1. Synthesis and antimicrobial activity of β-carboline derivatives with N2-alkyl modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial and antifungal activities of (beta)-carboline alkaloids of Peganum harmala (L) seeds and their combination effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial and Anticancer Activity of β-Carboline Analogues - ProQuest [proquest.com]
- 4. Isolation of a new β-carboline alkaloid from aerial parts of Triclisia sacleuxii and its antibacterial and cytotoxicity effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. inis.iaea.org [inis.iaea.org]
Reproducibility of Dichotomine D Bioactivity: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the reported bioactivity of Dichotomine D, a β-carboline alkaloid isolated from the roots of Stellaria dichotoma. This document summarizes the available quantitative data, details the experimental protocols used in the primary research, and presents a clear workflow of the bioactivity assessment to aid in the reproducibility of these studies.
Recent investigations into the chemical constituents of Stellaria dichotoma have led to the isolation of several new β-carboline-type alkaloids, including this compound. Initial screenings of the aqueous ethanolic extract of the plant's roots indicated potential antiallergic effects.[1][2][3] However, subsequent testing of the isolated compounds revealed a nuanced activity profile.
Comparative Bioactivity Data
The primary study on the antiallergic effects of this compound and its related alkaloids focused on their ability to inhibit the release of β-hexosaminidase from rat basophilic leukemia (RBL-2H3) cells. This assay is a common in vitro model for the early phase of type I allergic reactions (degranulation).
The results of this study are summarized below. Notably, while Dichotomine C demonstrated inhibitory activity, this compound, along with other isolated compounds, did not show significant effects in this assay. The study highlighted the activity of Dichotomine C but did not provide specific quantitative data for the inactive compounds.[1][2][3]
| Compound | Target | Assay | Result (IC₅₀) |
| This compound | β-hexosaminidase release | RBL-2H3 cell degranulation | Inactive |
| Dichotomine A | β-hexosaminidase release | RBL-2H3 cell degranulation | Inactive |
| Dichotomine B | β-hexosaminidase release | RBL-2H3 cell degranulation | Inactive |
| Dichotomine C | β-hexosaminidase release | RBL-2H3 cell degranulation | 62 µM |
| Dichotomide I | β-hexosaminidase release | RBL-2H3 cell degranulation | Inactive |
| Dichotomide II | β-hexosaminidase release | RBL-2H3 cell degranulation | Inactive |
| Ketotifen Fumarate (Positive Control) | β-hexosaminidase release | RBL-2H3 cell degranulation | 29 µM |
Data sourced from Sun et al., J. Nat. Prod. 2004, 67, 9, 1464–1469.
Further investigation into the activity of the most potent compound, Dichotomine C, revealed its ability to also inhibit the release of tumor necrosis factor-alpha (TNF-α) and interleukin-4 (IL-4) with IC₅₀ values of 19 µM and 15 µM, respectively.[1][2][3] These cytokines are involved in the late-phase reactions of type I allergy.
Experimental Protocols
To ensure the reproducibility of these findings, the detailed experimental methodology for the key bioactivity assay is provided below.
β-Hexosaminidase Release Inhibition Assay in RBL-2H3 Cells
This protocol is based on the methodology described in the primary literature for assessing the effect of this compound and related compounds on mast cell degranulation.[1][2][3]
-
Cell Culture: Rat basophilic leukemia (RBL-2H3) cells are maintained in Eagle's minimal essential medium (MEM) supplemented with 10% fetal bovine serum (FBS), 100 µg/mL streptomycin, and 100 U/mL penicillin at 37°C in a 5% CO₂ incubator.
-
Sensitization: Cells are seeded in 24-well plates at a density of 2 x 10⁵ cells/well. They are then sensitized with 0.5 µg/mL anti-dinitrophenyl (DNP) mouse IgE for 24 hours.
-
Compound Incubation: After sensitization, the cells are washed twice with Siraganian buffer (119 mM NaCl, 5 mM KCl, 0.4 mM MgCl₂, 25 mM PIPES, 40 mM NaOH, 5.6 mM glucose, 1 mM CaCl₂, and 0.1% bovine serum albumin, pH 7.2). The cells are then incubated with various concentrations of the test compounds (e.g., this compound) in Siraganian buffer for 20 minutes at 37°C.
-
Antigen Challenge: Degranulation is induced by adding 100 ng/mL of DNP-bovine serum albumin (BSA) to the wells and incubating for a further 20 minutes at 37°C.
-
Assay of β-Hexosaminidase Activity:
-
The reaction is stopped by placing the plates on ice.
-
The supernatant is collected, and the remaining cells are lysed with 0.5% Triton X-100 to measure the total β-hexosaminidase release.
-
50 µL of the supernatant or cell lysate is incubated with 50 µL of 1 mM p-nitrophenyl-N-acetyl-β-D-glucosaminide in 0.1 M citrate (B86180) buffer (pH 4.5) for 60 minutes at 37°C.
-
The reaction is terminated by adding 200 µL of 0.1 M Na₂CO₃/NaHCO₃ buffer (pH 10.0).
-
The absorbance is measured at 415 nm using a microplate reader.
-
-
Data Analysis: The percentage of β-hexosaminidase release is calculated relative to the total amount released from the lysed cells. The inhibitory activity of the test compound is determined by comparing the release in the presence of the compound to the release in the vehicle control wells. The IC₅₀ value is calculated as the concentration of the compound that causes 50% inhibition of degranulation.
Visualized Experimental Workflow
The following diagram illustrates the workflow for the β-hexosaminidase release assay used to test the bioactivity of this compound.
Caption: Workflow of the β-hexosaminidase release assay.
References
Navigating the Uncharted Territory of Dichotomine D: A Guide to Putative Structure-Activity Relationship Studies
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey. Within the vast landscape of natural products, β-carboline alkaloids have emerged as a promising class of compounds with a wide spectrum of biological activities. This guide focuses on Dichotomine D, a lesser-known member of this family, and explores the potential for structure-activity relationship (SAR) studies to unlock its therapeutic promise. Due to the limited published research on this compound, this document serves as a forward-looking comparison guide, outlining the foundational knowledge and proposing a strategic workflow for future SAR investigations.
Unveiling this compound and its Congeners
This compound is a β-carboline alkaloid isolated from the plant Stellaria dichotoma. Its chemical structure is characterized by a tricyclic indole (B1671886) nucleus, a feature shared by other members of the Dichotomine family (A, B, and C) also found in the same plant source.
Initial pharmacological screenings of this compound have been conducted to assess its inhibitory potential on the release of several key immune mediators. The compound was tested for its ability to inhibit β-hexosaminidase, a marker of mast cell degranulation, as well as the release of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) and the immunomodulatory cytokine Interleukin-4 (IL-4). In these initial assays, this compound was found to be inactive.
While data on this compound is scarce, related β-carboline alkaloids have demonstrated a range of biological effects, including anti-inflammatory, anti-tumor, and neuroprotective activities, often by modulating key signaling pathways. For instance, some β-carboline derivatives have been shown to inhibit the TGF-β/Smad, NF-κB, and FAK/PI3K/AKT/mTOR signaling pathways.[1][2]
Comparative Biological Activity of Dichotomine Alkaloids
To provide a broader context for potential SAR studies, the known (albeit limited) biological activities of the Dichotomine alkaloids are summarized below. It is important to note that a comprehensive activity profile for these compounds is not yet available in the public domain.
| Compound | Source Organism | Reported Biological Activity |
| Dichotomine A | Stellaria dichotoma | Data not readily available in public sources. |
| Dichotomine B | Stellaria dichotoma | Data not readily available in public sources. |
| Dichotomine C | Stellaria dichotoma | Data not readily available in public sources. |
| This compound | Stellaria dichotoma | Inactive as an inhibitor of β-Hexosaminidase, TNF-α, and IL-4 release. |
The Path Forward: A Hypothetical Structure-Activity Relationship (SAR) Study of this compound
The absence of significant activity in the initial screens for this compound does not preclude its potential as a therapeutic lead. SAR studies are a cornerstone of drug discovery, systematically modifying a molecule's structure to enhance its biological activity, selectivity, and pharmacokinetic properties. The following section outlines a hypothetical workflow for a SAR study on this compound, providing a roadmap for future research.
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable SAR studies. The following are representative protocols for the initial assays in which this compound was evaluated.
β-Hexosaminidase Release Assay (Mast Cell Degranulation)
This assay is a common method to quantify the degranulation of mast cells, a key event in allergic and inflammatory responses.
-
Cell Culture: Rat basophilic leukemia (RBL-2H3) cells are cultured in Eagle's Minimum Essential Medium (MEM) supplemented with 20% fetal bovine serum (FBS) and antibiotics.
-
Sensitization: Cells are seeded in 24-well plates and sensitized overnight with anti-dinitrophenyl (DNP) IgE.
-
Compound Incubation: The cells are washed with Siraganian buffer and then incubated with various concentrations of this compound analogs for a specified period.
-
Antigen Challenge: Degranulation is induced by challenging the cells with DNP-human serum albumin (HSA).
-
Quantification: The release of β-hexosaminidase into the supernatant is quantified by measuring the enzymatic activity using a chromogenic substrate, p-nitrophenyl-N-acetyl-β-D-glucosaminide. The absorbance is read at 405 nm. The percentage of inhibition is calculated relative to untreated, antigen-stimulated cells.
TNF-α and IL-4 Release Assays
These assays measure the effect of the compounds on the production and release of key cytokines from immune cells.
-
Cell Culture: A suitable cell line, such as THP-1 monocytes (for TNF-α) or primary T-helper cells (for IL-4), is used.
-
Cell Stimulation: Cells are stimulated to produce cytokines. For example, THP-1 cells can be stimulated with lipopolysaccharide (LPS) to induce TNF-α production.
-
Compound Treatment: The cells are treated with different concentrations of the this compound analogs.
-
Sample Collection: After a defined incubation period, the cell culture supernatant is collected.
-
Cytokine Quantification: The concentration of TNF-α or IL-4 in the supernatant is measured using a specific Enzyme-Linked Immunosorbent Assay (ELISA) kit. The assay involves capturing the cytokine with a specific antibody, followed by detection with a labeled secondary antibody and a colorimetric substrate. The absorbance is measured at a specific wavelength, and the cytokine concentration is determined by comparison to a standard curve.
Potential Signaling Pathways for Investigation
Given the known activities of other β-carboline alkaloids, a SAR study of this compound could explore its effects on various signaling pathways implicated in inflammation and cell proliferation.
Conclusion
While this compound in its natural form has not yet demonstrated significant activity in preliminary screenings, its β-carboline scaffold holds considerable potential for the development of novel therapeutic agents. This guide provides a foundational framework for initiating SAR studies on this compound. By systematically modifying its structure and employing a battery of relevant biological assays, researchers can explore the chemical space around this natural product and potentially uncover analogs with potent and selective activities. The proposed workflow and experimental considerations herein offer a starting point for unlocking the therapeutic value hidden within the Dichotomine family of alkaloids.
References
Safety Operating Guide
Proper Disposal Procedures for Dicyclomine Hydrochloride (Assumed "Dichotomine D")
Disclaimer: The information provided herein pertains to Dicyclomine Hydrochloride (CAS No. 67-92-5), as there is no readily available safety and disposal information for a compound named "Dichotomine D." It is assumed that "this compound" refers to Dicyclomine Hydrochloride, potentially based on a product number or laboratory shorthand. Always verify the identity of a chemical and consult its specific Safety Data Sheet (SDS) before handling or disposal.
This guide provides essential safety and logistical information for the proper disposal of Dicyclomine Hydrochloride, designed for researchers, scientists, and drug development professionals.
Hazard and Safety Information
Dicyclomine Hydrochloride is a pharmaceutical compound that is harmful if swallowed and can cause skin, eye, and respiratory irritation[1]. Adherence to proper personal protective equipment (PPE) and handling procedures is crucial.
| Hazard Classification | Description |
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed)[1] |
| Skin Irritation | Category 2 (Causes skin irritation)[1] |
| Eye Irritation | Category 2A (Causes serious eye irritation)[1] |
| Specific target organ toxicity | Category 3 (May cause respiratory irritation)[1] |
| LD50 Oral Rat | 1290 mg/kg[2] |
Personal Protective Equipment (PPE)
Before handling Dicyclomine Hydrochloride for disposal, ensure the following PPE is worn:
-
Eye Protection: Safety glasses with side-shields or goggles[3][4].
-
Hand Protection: Chemical-resistant gloves (inspect before use)[3].
-
Body Protection: A lab coat or a protective suit to prevent skin contact[3].
-
Respiratory Protection: For fine particles or dust, use a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, use an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridge[3].
Step-by-Step Disposal Protocol for Dicyclomine Hydrochloride
The primary methods for the disposal of Dicyclomine Hydrochloride are through a licensed professional waste disposal service or by incineration. Do not dispose of this chemical into the sewer system[3][5].
1. Waste Collection and Storage:
- Collect waste Dicyclomine Hydrochloride in a suitable, clearly labeled, and tightly closed container[3][4].
- Store the waste container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizers, strong acids, and strong bases[2][5].
2. Spill Management:
- In the event of a spill, evacuate unnecessary personnel from the area[5].
- Wear the appropriate PPE as described above.
- Prevent the formation of dust[3].
- Carefully sweep or vacuum the spilled solid material[6].
- Collect the spillage and place it into a sealed container for disposal[5].
- Avoid allowing the product to enter drains[3].
3. Final Disposal:
- Contact a licensed professional waste disposal service to arrange for the removal and disposal of the chemical waste[3].
- An alternative disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber[3]. This should only be performed by trained professionals in a licensed facility.
4. Contaminated Packaging:
- Dispose of contaminated packaging in the same manner as the unused product[3]. Do not reuse empty containers.
Experimental Protocols Cited
Visualization of Dicyclomine Hydrochloride's Mechanism of Action
Dicyclomine Hydrochloride exhibits a dual mechanism of action to relieve smooth muscle spasms in the gastrointestinal tract. It acts as an anticholinergic agent by blocking muscarinic acetylcholine (B1216132) receptors and also has a direct relaxant effect on smooth muscle[7][8][9].
Caption: Dual mechanism of Dicyclomine Hydrochloride.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. americanregent.com [americanregent.com]
- 3. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. camberpharma.com [camberpharma.com]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. What is the mechanism of Dicyclomine Hydrochloride? [synapse.patsnap.com]
- 8. droracle.ai [droracle.ai]
- 9. Dicyclomine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
Essential Safety and Handling Protocols for Potent Novel Compounds: A General Framework
Disclaimer: The chemical "Dichotomine D" is not a recognized compound in publicly available scientific literature or safety databases. The following information should be treated as a general framework for handling a hypothetical, potent, uncharacterized novel compound, hereafter referred to as "Compound D." This guide is intended for trained professionals in a controlled laboratory environment. A thorough risk assessment must be conducted by qualified personnel before handling any new substance.[1][2]
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with potent new chemical entities. The procedural guidance herein is designed to build a foundation of safety and trust for laboratory operations.
Risk Assessment Summary for a Potent Novel Compound (Compound D)
A risk assessment is a critical first step before any handling of a new compound.[2][3] In the absence of specific data, a conservative approach assuming high potency and toxicity is required.[1]
| Hazard Category | Assumed Risk Level | Rationale for Assumption | Primary Control Measures |
| Acute Toxicity (Oral, Dermal, Inhalation) | High | Data not available; assume high toxicity to prevent accidental exposure.[1] | Engineering controls (fume hood, ventilated enclosure), full PPE. |
| Carcinogenicity/Mutagenicity | Potential | Data not available; treat as a potential carcinogen/mutagen.[1] | Minimize exposure, use closed systems where possible. |
| Physical State & Aerosolization Risk | High (for solid powders) | Fine powders have a high potential for aerosolization, leading to inhalation risk.[1] | Handle solids in a powder containment hood or ventilated balance enclosure. |
| Skin/Eye Irritation or Corrosion | High | Assume the compound is a potent irritant or corrosive until proven otherwise. | Use chemical-resistant gloves and chemical safety goggles/face shield.[1] |
| Flammability | Unknown | Assume flammable, especially if solubilized in a flammable solvent. | Store away from ignition sources; use in a well-ventilated area. |
Personal Protective Equipment (PPE) for Handling Compound D
The selection of PPE is based on a risk assessment and should provide a barrier against all potential routes of exposure.[4][5] For a potent, uncharacterized compound, a high level of protection is warranted.
| Protection Type | Specification | Purpose | Standard |
| Hand Protection | Double-gloving with nitrile or neoprene gloves.[1] | To prevent skin contact; check for solvent breakthrough times. | ASTM D6319 (Nitrile) or equivalent |
| Eye & Face Protection | Chemical safety goggles and a full-face shield.[1][6] | Protects eyes and face from splashes or airborne particles. | ANSI Z87.1 |
| Body Protection | Disposable, chemical-resistant coverall or a fully fastened lab coat over dedicated scrubs. | To protect skin and clothing from contamination. | Type 5/6 or equivalent |
| Respiratory Protection | NIOSH-approved N95 or higher-rated respirator (if handling as a powder outside of primary containment). A full-face air-purifying respirator may be required based on risk assessment.[5][7] | To prevent inhalation of aerosolized particles. | NIOSH 42 CFR 84 |
Detailed Experimental Protocols for Compound D
The following protocols outline a step-by-step methodology for safely handling Compound D in a laboratory setting.
Preparation and Pre-Handling Checklist
-
Designate Area: Cordon off a specific area or fume hood for the handling of Compound D.
-
Verify Engineering Controls: Ensure the chemical fume hood or ventilated enclosure is functioning correctly with a certified face velocity.
-
Assemble Materials: Gather all necessary equipment, including spatulas, weighing paper, vials, and solvents, and place them inside the fume hood.
-
Prepare Waste Containers: Place designated, labeled hazardous waste containers for solid and liquid waste inside the handling area.[1]
-
Don PPE: Put on all required PPE as specified in the table above before entering the designated area.[1]
Weighing Protocol (Solid Compound)
-
Perform all weighing operations within a certified chemical fume hood or a powder containment enclosure to mitigate aerosolization.[1]
-
Use a dedicated spatula for handling the compound.
-
Tare a suitable weighing container (e.g., weighing paper or vial).
-
Carefully transfer the desired amount of Compound D to the container.
-
Immediately close the primary container of Compound D after dispensing.[1]
-
Document the exact weight and clean the spatula and weighing area with a suitable solvent-moistened wipe, disposing of the wipe in the designated solid waste container.
Solubilization Protocol
-
Place the weighed compound into the desired vessel inside the fume hood.
-
Slowly add the solvent to the compound to avoid splashing.[1]
-
If necessary, gently swirl or vortex the mixture to ensure complete dissolution.
-
Keep the container capped or covered as much as possible during the process.
Post-Handling and Decontamination
-
Wipe down all surfaces within the designated handling area with an appropriate deactivating solution or solvent.
-
Dispose of all contaminated disposables (e.g., gloves, pipette tips, weighing paper) in the designated hazardous waste container.[1]
-
Carefully doff PPE, removing gloves last, and dispose of them in the appropriate waste stream.
-
Wash hands thoroughly with soap and water after exiting the laboratory.
Operational and Disposal Plans
A clear plan for waste management is crucial for laboratory safety and environmental protection.[8] All waste must be treated as hazardous.
| Waste Type | Container Specification | Segregation and Labeling | Disposal Procedure |
| Solid Waste | Puncture-resistant container with a secure lid. | Label as "Hazardous Waste: Solid, Potentially Potent Compound". List all components. | Segregate from liquid waste. Do not mix with non-hazardous trash. Arrange for pickup by certified hazardous waste disposal service.[9][10] |
| Liquid Waste | Chemically compatible, sealed container (e.g., glass or polyethylene) with secondary containment.[8][9] | Label as "Hazardous Waste: Liquid". List Compound D and all solvents. Keep halogenated and non-halogenated solvent waste separate to minimize disposal costs.[11] | Do not dispose of down the drain.[12] Store in a designated, ventilated satellite accumulation area until pickup by a certified hazardous waste disposal service.[10] |
| Sharps Waste | Designated sharps container. | Label as "Sharps, Contaminated with Potent Compound". | Dispose of through the institutional hazardous sharps waste stream. |
| Empty Containers | Original product container. | Deface the original label and mark as "Empty".[11] | Triple-rinse with a suitable solvent, collecting the rinsate as hazardous liquid waste. Dispose of the rinsed container according to institutional guidelines.[11] |
Mandatory Visualizations
The following diagrams illustrate the essential workflows for handling and disposing of Compound D.
Caption: Workflow for the safe handling of a potent novel compound.
Caption: Disposal workflow for hazardous waste from potent compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Risk assessment - Work & research safety - Simon Fraser University [sfu.ca]
- 3. acs.org [acs.org]
- 4. hazmatschool.com [hazmatschool.com]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 7. epa.gov [epa.gov]
- 8. danielshealth.com [danielshealth.com]
- 9. acewaste.com.au [acewaste.com.au]
- 10. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 11. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 12. acs.org [acs.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
